Tri-GalNAc(OAc)3 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQFLUVDYMPTBZ-QBHSIBJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H129F3N10O38 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1907.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Tri-GalNAc(OAc)3 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Tri-GalNAc(OAc)3 TFA, a key synthetic intermediate in the development of targeted therapeutics. This document details its molecular architecture, physicochemical characteristics, and its crucial role as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR). Furthermore, it elucidates the mechanism of ASGPR-mediated endocytosis and the subsequent signaling pathways affected by technologies utilizing this molecule, such as lysosome-targeting chimeras (LYTACs). Detailed experimental workflows and data presentation are included to support researchers in the fields of chemical biology and drug discovery.
Chemical Structure and Properties
This compound is a complex synthetic molecule designed for specific biological targeting. The core of its structure consists of a triantennary scaffold, to which three N-acetylgalactosamine (GalNAc) residues are attached. The hydroxyl groups of these sugar moieties are protected by acetyl groups (OAc), and the terminal amine is present as a trifluoroacetate (B77799) (TFA) salt. This peracetylated form is often a stable intermediate for the synthesis of more complex bioconjugates.
The trifluoroacetate counter-ion enhances the solubility and stability of the compound, making it suitable for various applications in drug delivery and targeted therapies.[1] The presence of multiple acetyl groups can improve bioavailability and cellular uptake.[1]
Molecular Details
| Property | Value | Source |
| IUPAC Name | [(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid | PubChem |
| Molecular Formula | C₈₁H₁₂₉F₃N₁₀O₃₈ | ChemScene |
| Molecular Weight | 1907.93 g/mol | ChemScene |
| Canonical SMILES | CC(=O)N[C@@H]1--INVALID-LINK--NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C">C@HOC(=O)C.C(=O)(C(F)(F)F)O | PubChem |
| CAS Number | 1159408-65-7 | BroadPharm |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | BOC Sciences |
| Purity | ≥98% | ChemScene |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | 4°C, sealed storage, away from moisture and light | ChemScene |
Synthesis and Characterization
A novel and efficient synthetic approach for a triantennary N-acetylgalactosamine has been reported, completing the target molecule in 16 steps with an overall yield of 10.2%.[3][4] This method utilizes an amide condensation reaction between key building blocks to significantly improve the yield. Most intermediates in this process require minimal purification.
Characterization Data:
Comprehensive structural verification of the synthesized compounds is typically performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of peracetylated GalNAc derivatives are complex due to the large number of similar protons and carbons. However, detailed 2D NMR experiments (COSY, HSQC, HMBC) can allow for the full assignment of the spectra.
-
Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the molecular weight and purity of the final compound. Techniques like MALDI-TOF or ESI-MS are commonly used for the analysis of glycosylated compounds.
Biological Role and Mechanism of Action
This compound serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes. This specificity makes it an invaluable tool for liver-targeted drug delivery.
ASGPR-Mediated Endocytosis
The binding of the triantennary GalNAc cluster to ASGPR initiates a process of clathrin-mediated endocytosis. This process is a key mechanism for the internalization of various molecules into the cell.
References
- 1. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Novel and Practical Synthesis of Triantennary NâAcetylgalactosamine Ligands for Liver-Targeted Delivery of siRNA Therapeutics - American Chemical Society - Figshare [acs.figshare.com]
Tri-GalNAc(OAc)3 TFA: A Technical Guide to its Chemical Properties, Stability, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Tri-GalNAc(OAc)3 TFA, a key molecule in the development of liver-targeting therapeutics. This document details available data on its physicochemical characteristics, offers insights into its stability, and outlines its critical role in the burgeoning field of targeted protein degradation through Lysosome-Targeting Chimeras (LYTACs). Experimental protocols and data are presented to support researchers in the effective use of this compound.
Core Chemical and Physical Properties
This compound is a complex synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. Its structure comprises a trivalent N-acetylgalactosamine (GalNAc) cluster, where the hydroxyl groups are protected with acetyl (OAc) groups, and it is supplied as a trifluoroacetic acid (TFA) salt to enhance its solubility and stability.[]
Below is a summary of its key chemical and physical properties based on available data.
| Property | Value | Source |
| Chemical Name | [(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid | [2] |
| Molecular Formula | C81H129F3N10O38 | [2][3][4] |
| Molecular Weight | 1907.93 g/mol | |
| CAS Number | 1159408-65-7 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/mL)Ethanol: Sparingly Soluble (1-10 mg/mL)PBS (pH 7.2): Soluble (≥10 mg/mL)10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline: 2.5 mg/mL (1.31 mM)10% DMSO >> 90% (20% SBE-β-CD in saline): 2.5 mg/mL (1.31 mM)10% DMSO >> 90% corn oil: 2.5 mg/mL (1.31 mM) |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and performance in experimental settings.
Storage Conditions:
-
Solid: Recommended storage is at 4°C, sealed from moisture and light. For long-term storage, -20°C is also suggested.
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Experimental Protocols
While a detailed, step-by-step synthesis protocol for this compound from a primary literature source is not publicly available, the general approach involves the synthesis of a trivalent GalNAc cluster, often from a protected GalNAc phosphoramidite (B1245037) monomer, followed by purification. The purification of similar GalNAc-conjugated oligonucleotides has been described using reversed-phase high-performance liquid chromatography (RP-HPLC).
Illustrative Purification Protocol for Acetylated GalNAc Compounds
The following is a generalized protocol for the purification of acetylated GalNAc compounds based on methods for similar molecules. Specific gradients and conditions would require optimization for this compound.
-
Chromatography System: Preparative RP-HPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm if conjugated to a chromophore).
-
Post-Purification: Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure (e.g., lyophilization) to yield the final product.
Analytical Methods
Characterization of this compound would typically involve a suite of analytical techniques to confirm its identity, purity, and integrity.
-
Mass Spectrometry: To confirm the molecular weight. This compound can serve as a standard for mass spectrometry of glycosylated compounds due to its well-defined mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the presence of the acetyl and GalNAc moieties.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase method, similar to the purification protocol, would be employed.
Application in Targeted Protein Degradation: The LYTAC Mechanism
This compound is a precursor for the synthesis of GalNAc-LYTACs. LYTACs are bifunctional molecules that facilitate the degradation of extracellular and membrane-bound proteins by hijacking the endo-lysosomal pathway. The Tri-GalNAc moiety acts as a homing ligand for the ASGPR, which is highly expressed on hepatocytes.
ASGPR-Mediated Endocytosis Signaling Pathway
The binding of a GalNAc-LYTAC to the ASGPR initiates a cascade of events leading to the degradation of the target protein.
Caption: ASGPR-mediated endocytosis pathway for LYTACs.
Experimental Workflow for LYTAC-Mediated Protein Degradation
The following diagram illustrates a typical workflow for evaluating the efficacy of a LYTAC synthesized from this compound.
Caption: Experimental workflow for LYTAC efficacy testing.
Conclusion
This compound is a valuable chemical tool for researchers in drug development, particularly for liver-targeted therapies. Its well-defined structure and ability to be readily conjugated to protein binders make it an essential component in the design of novel LYTACs. While detailed public data on its synthesis and quantitative stability are limited, the available information on its chemical properties and biological applications provides a strong foundation for its use in pioneering research aimed at the targeted degradation of disease-causing proteins. Further studies detailing its synthesis, purification, and stability would be of great benefit to the scientific community.
References
An In-depth Technical Guide to the Synthesis of Peracetylated Triantennary GalNAc Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triantennary N-acetylgalactosamine (GalNAc) conjugates have emerged as a pivotal technology in the targeted delivery of therapeutics, particularly for liver-specific applications. By engaging the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, these ligands facilitate efficient receptor-mediated endocytosis of conjugated drug molecules. This targeted approach enhances therapeutic efficacy while minimizing off-target effects. The peracetylated form of these ligands is a key intermediate in their synthesis, offering improved solubility in organic solvents and serving as a precursor for the final deprotected, biologically active compound. This technical guide provides a comprehensive overview of a representative synthesis pathway for a peracetylated triantennary GalNAc ligand, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis Pathway Overview
The synthesis of peracetylated triantennary GalNAc ligands is a multi-step process that involves the preparation of a protected GalNAc monomer, its attachment to a trifunctional scaffold, and subsequent modifications to yield the final product. The overall strategy often employs a convergent approach, where key fragments are synthesized separately and then combined. A common route involves the initial synthesis of a peracetylated GalNAc derivative with a linker, which is then coupled to a central branching core.
Experimental Protocols & Quantitative Data
The following sections provide detailed experimental procedures for the key stages in the synthesis of a peracetylated triantennary GalNAc ligand. The data presented is a synthesized representation from established literature to provide a clear, step-by-step guide.
Step 1: Synthesis of Peracetylated GalNAc Monomer with Linker
The initial step involves the glycosylation of a linker molecule with a protected GalNAc donor. A common starting material is commercially available penta-acetylated galactosamine.
Experimental Protocol:
-
To a solution of peracetylated N-acetylgalactosamine (1.0 eq) in dry dichloromethane (B109758) (DCM), add a linker alcohol (e.g., 6-amino-1-hexanol, 1.2 eq) and a Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, 2.0 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) | Purity (%) |
| Peracetylated GalNAc | 389.38 | 1.0 | Varies | - | >98 |
| 6-amino-1-hexanol | 117.19 | 1.2 | Varies | - | >98 |
| Boron trifluoride diethyl etherate | 141.93 | 2.0 | Varies | - | - |
| Peracetylated GalNAc-linker | 488.55 | - | Varies | 75-85 | >95 |
Step 2: Synthesis of the Triantennary Scaffold
A central trifunctional scaffold is required to attach the three GalNAc-linker arms. A variety of scaffolds can be utilized; a common example is a tris(hydroxymethyl)aminomethane (Tris)-based core.
Experimental Protocol:
-
To a solution of a suitable trifunctional core (e.g., a tricarboxylic acid derivative, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HBTU, 3.3 eq) and a non-nucleophilic base (e.g., DIPEA, 6.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) | Purity (%) |
| Tris-based tricarboxylic acid | Varies | 1.0 | Varies | - | >98 |
| HBTU | 379.25 | 3.3 | Varies | - | >98 |
| DIPEA | 129.24 | 6.0 | Varies | - | >98 |
| Activated Scaffold | Varies | - | Varies | - | Used in situ |
Step 3: Coupling of GalNAc-Linker to the Scaffold
The final assembly step involves the coupling of the peracetylated GalNAc-linker to the activated triantennary scaffold.
Experimental Protocol:
-
To the solution of the activated scaffold from Step 2, add the peracetylated GalNAc-linker (3.0 eq) dissolved in DMF.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the peracetylated triantennary GalNAc ligand.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) | Purity (%) |
| Activated Scaffold | Varies | 1.0 | Varies | - | - |
| Peracetylated GalNAc-linker | 488.55 | 3.0 | Varies | - | >95 |
| Peracetylated Triantennary GalNAc | Varies | - | Varies | 60-70 | >95 |
Visualizations
Synthesis Pathway of Peracetylated Triantennary GalNAc
Caption: Convergent synthesis of peracetylated triantennary GalNAc.
Experimental Workflow for a Coupling Reaction
Caption: Workflow for the coupling of GalNAc-linker to the scaffold.
Conclusion
The synthesis of peracetylated triantennary GalNAc ligands is a critical process in the development of liver-targeted therapeutics. The presented guide outlines a robust and reproducible synthetic strategy, providing researchers and drug development professionals with the necessary details to undertake this synthesis. The use of a convergent approach allows for flexibility in the choice of linkers and scaffolds, enabling the optimization of the ligand for specific applications. The provided quantitative data and workflow visualizations serve to streamline the process and ensure clarity and reproducibility in the laboratory setting.
The Mechanism of Tri-GalNAc Ligand Binding to the Asialoglycoprotein Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high affinity for N-acetylgalactosamine (GalNAc) terminated glycoproteins is exploited through the use of synthetic trivalent GalNAc (Tri-GalNAc) ligands. This technical guide provides an in-depth exploration of the molecular mechanisms governing the binding of Tri-GalNAc to ASGPR, the subsequent internalization process, and the experimental methodologies employed to characterize this interaction. Quantitative binding data are presented, and detailed protocols for key experimental assays are provided to facilitate reproducible research in this area.
Introduction
The liver plays a central role in metabolism and detoxification, making it a key target for treating a wide range of diseases. The asialoglycoprotein receptor (ASGPR) is a highly attractive target for achieving liver-specific drug delivery due to its abundant expression on hepatocytes, with approximately 500,000 to 1.8 million receptors per cell, and its rapid internalization and recycling capabilities.[1][2] ASGPR is a hetero-oligomeric complex composed of two subunits, ASGR1 and ASGR2, and functions to clear desialylated glycoproteins from circulation by recognizing terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3]
The development of synthetic Tri-GalNAc ligands has revolutionized the field of liver-targeted therapies, particularly for oligonucleotide-based drugs.[4] The trivalent presentation of GalNAc residues dramatically enhances the binding affinity to the ASGPR through a multivalency effect, leading to efficient receptor-mediated endocytosis of the conjugated therapeutic cargo. Understanding the intricacies of this interaction is paramount for the rational design and optimization of next-generation hepatotropic drugs.
The Asialoglycoprotein Receptor (ASGPR)
ASGPR is a type II transmembrane protein complex. The subunits, ASGR1 and ASGR2, are encoded by genes on chromosome 17 and assemble into functional hetero-oligomers on the hepatocyte surface. Each subunit contains a C-terminal carbohydrate recognition domain (CRD), which is responsible for ligand binding in a calcium-dependent manner. The spatial arrangement of the CRDs within the oligomeric receptor complex is crucial for the high-avidity binding of multivalent ligands like Tri-GalNAc.
The Tri-GalNAc Ligand and the Principle of Multivalency
The high affinity of Tri-GalNAc for ASGPR is a classic example of the "cluster effect" or multivalency. While a single GalNAc moiety binds to the ASGPR with relatively low affinity, the simultaneous interaction of the three GalNAc residues of a Tri-GalNAc ligand with multiple CRDs on the ASGPR complex results in a dramatic increase in the overall binding avidity. This enhanced binding is critical for triggering the conformational changes in the receptor necessary for efficient internalization.
Quantitative Analysis of Tri-GalNAc ASGPR Binding
Surface Plasmon Resonance (SPR) is a powerful technique for quantifying the binding kinetics and affinity between ligands and receptors. The following table summarizes the dissociation constants (Kd) for mono-, bi-, and tri-antennary GalNAc ligands binding to ASGPR, highlighting the profound effect of multivalency.
| Ligand Valence | Dissociation Constant (Kd) (nM) | Fold Increase in Affinity (relative to Mono-valent) |
| Mono-antennary GalNAc | 19.6 ± 9.8 | 1x |
| Bi-antennary GalNAc | 1.3 ± 1.1 | ~15x |
| Tri-antennary GalNAc | 0.7 ± 0.2 | ~28x |
Data sourced from surface plasmon resonance spectroscopy studies.
Mechanism of ASGPR-Mediated Endocytosis
The binding of a Tri-GalNAc conjugated molecule to ASGPR initiates a cascade of events leading to its internalization via clathrin-mediated endocytosis. This process is a highly efficient mechanism for the uptake of extracellular cargo.
Signaling Pathway Diagram
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc ligand.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the general steps for determining the binding kinetics and affinity of Tri-GalNAc ligands to ASGPR.
Experimental Workflow Diagram
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Immobilization of ASGPR:
-
Recombinant human ASGPR (specifically the H1 subunit, which is the major subunit) is typically used.
-
The receptor is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
ASGPR in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
The remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A running buffer that mimics physiological conditions and contains calcium is used (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4, supplemented with 10 mM CaCl2).
-
Serial dilutions of the Tri-GalNAc ligand are prepared in the running buffer. Typical concentrations range from low nanomolar to micromolar.
-
Each ligand concentration is injected over the sensor surface for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
The change in the refractive index at the sensor surface, measured in response units (RU), is recorded as a sensorgram.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Cell-Based Uptake Assay Using Confocal Microscopy
This protocol describes the visualization and qualitative assessment of Tri-GalNAc ligand internalization into hepatocytes.
Methodology:
-
Cell Culture:
-
HepG2 cells, a human hepatoma cell line that expresses high levels of ASGPR, are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS)).
-
Cells are seeded onto glass-bottom dishes or coverslips and allowed to adhere and grow to a desired confluency (typically 70-80%).
-
-
Ligand Incubation and Internalization:
-
A fluorescently labeled Tri-GalNAc ligand (e.g., conjugated to FITC or another suitable fluorophore) is diluted in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
The culture medium is removed from the cells, and they are washed with phosphate-buffered saline (PBS).
-
The medium containing the fluorescent ligand is added to the cells, and they are incubated at 37°C for various time points (e.g., 30 minutes, 1 hour, 2 hours) to allow for internalization.
-
For competition experiments, cells can be pre-incubated with an excess of unlabeled Tri-GalNAc or asialofetuin to demonstrate the specificity of uptake.
-
-
Sample Preparation for Imaging:
-
After incubation, the ligand-containing medium is removed, and the cells are washed several times with cold PBS to remove any unbound ligand.
-
The cells are fixed with a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.
-
The fixed cells are washed with PBS.
-
(Optional) The cell nuclei can be counterstained with a nuclear stain like DAPI.
-
The coverslips are mounted onto microscope slides using an appropriate mounting medium.
-
-
Confocal Microscopy and Image Analysis:
-
The samples are imaged using a confocal laser scanning microscope.
-
Images are acquired using appropriate laser lines and emission filters for the fluorophores used.
-
The intracellular localization of the fluorescent ligand can be observed as punctate structures, indicative of endosomal entrapment.
-
Logical Relationship of Multivalency and Binding Affinity
The enhanced binding affinity of multivalent ligands is a direct consequence of their ability to engage with multiple receptor subunits simultaneously. This can be conceptualized as a shift in the binding equilibrium towards the bound state.
Diagram of Multivalency Concept
Caption: Monovalent vs. Trivalent binding to ASGPR.
Conclusion
The interaction between Tri-GalNAc ligands and the asialoglycoprotein receptor is a highly specific and efficient process that forms the foundation of modern liver-targeted drug delivery. The principles of multivalency drive the high-affinity binding required for receptor-mediated endocytosis. A thorough understanding of the underlying molecular mechanisms, coupled with robust experimental methodologies as detailed in this guide, is essential for the continued development of innovative and effective therapies for a myriad of liver diseases. The provided protocols and conceptual diagrams serve as a valuable resource for researchers dedicated to advancing this promising field.
References
- 1. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the Trifluoroacetate Counterion in the Stability and Solubility of Tri-GalNAc Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivalent N-acetylgalactosamine (Tri-GalNAc) clusters are a cornerstone of modern hepatocyte-targeted therapies, particularly for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The synthesis and purification of these complex glycoconjugates often involve the use of trifluoroacetic acid (TFA), resulting in the final product being isolated as a TFA salt. While often considered a transient and sometimes undesirable entity in final drug formulations, the trifluoroacetate (B77799) counterion plays a pivotal role in the physicochemical properties of the Tri-GalNAc ligand and its conjugates, profoundly influencing their stability and solubility. This technical guide provides an in-depth analysis of the function of the TFA salt, drawing parallels from the well-studied peptide and oligonucleotide fields to elucidate its impact on Tri-GalNAc(OAc)3 and related structures. We present generalized experimental protocols for assessing these properties and offer a framework for counterion selection and management during drug development.
Introduction: The Tri-GalNAc Ligand in Modern Therapeutics
The asialoglycoprotein receptor (ASGPR), a C-type lectin expressed in high density almost exclusively on the surface of hepatocytes, is a key target for liver-directed therapies[]. Tri-GalNAc clusters, comprising three N-acetylgalactosamine residues, have been engineered to bind to the ASGPR with high avidity and specificity, hijacking the natural endocytic pathway to deliver therapeutic payloads into liver cells[][2][3]. This has revolutionized the delivery of nucleic acid-based drugs[4]. The synthesis of these ligands is a multi-step process, often involving the use of protecting groups, such as acetate (B1210297) (OAc), on the sugar moieties, leading to intermediates like Tri-GalNAc(OAc)3.
The journey from synthesis to a stable, soluble, and effective drug product is fraught with physicochemical challenges. A critical, yet often overlooked, component in this journey is the counterion associated with the molecule, which is frequently a byproduct of the purification process.
The Origin of the TFA Salt: A Consequence of Synthesis and Purification
The prevalence of the trifluoroacetate salt form in synthetic peptides, oligonucleotides, and their conjugates is a direct result of standard manufacturing protocols.
-
Solid-Phase Synthesis: In solid-phase synthesis, TFA is commonly used in the final step to cleave the synthesized molecule from its solid resin support.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is a widely used ion-pairing agent in the mobile phase for RP-HPLC purification. It forms a neutral complex (an ion pair) with positively charged groups on the molecule, increasing its hydrophobicity and enabling effective separation.
During the final lyophilization (freeze-drying) step, while free TFA is removed, the TFA anions that have formed ionic bonds with the molecule remain as counterions. Thus, the Tri-GalNAc conjugate is often first isolated and characterized as a TFA salt.
The Physicochemical Impact of the TFA Counterion
The choice of counterion can dramatically alter the properties of an active pharmaceutical ingredient (API). The differences between the trifluoroacetate anion and more pharmaceutically common counterions like acetate or chloride are significant.
Role in Solubility
Solubility is a critical parameter for both biopharmaceutical processing and in vivo bioavailability. Counterions influence solubility primarily through two mechanisms: the common ion effect and hydrophobic ion pairing (HIP).
-
Hydrophobicity: TFA is more hydrophobic than acetate or chloride. This property can be a double-edged sword. In RP-HPLC, this is advantageous. However, for aqueous solubility, a highly hydrophobic counterion can sometimes decrease the solubility of an already hydrophobic molecule.
-
Ion Pairing Strength: The strength of the interaction between the counterion and the API affects the energy required to dissolve the salt. Weaker ionic interactions can sometimes lead to better solubility in polar solvents.
While direct comparative data for Tri-GalNAc(OAc)3 is not publicly available, data from the peptide field is illustrative.
| Counterion | Property | Impact on Peptide Solubility | Rationale |
| Trifluoroacetate (TFA) | More Hydrophobic | Variable; can decrease aqueous solubility for some peptides. | Forms a tighter, more hydrophobic ion pair. Can be beneficial for solubility in organic solvents. |
| Acetate | More Hydrophilic | Generally improves aqueous solubility. | Forms a less hydrophobic ion pair, favoring interaction with water. |
| Hydrochloride (HCl) | Highly Hydrophilic | Generally improves aqueous solubility. | Strong acid, readily dissociates, leading to highly solvated ions. |
Table 1: General impact of common counterions on peptide solubility, providing an analogue for Tri-GalNAc conjugates.
A product datasheet for a Tri-GalNAc COOH derivative notes its solubility is up to 50 mM in water, indicating that these molecules can be highly water-soluble. The specific contribution of the counterion to this value would require head-to-head experimental comparison.
Role in Stability
Counterions can significantly affect the chemical and physical stability of a drug substance.
-
Chemical Stability: The primary mechanism by which counterions affect chemical stability is through their influence on the pH of the local microenvironment, especially in the presence of moisture. TFA is a strong acid (pKa ~0.5), while acetic acid is a weak acid (pKa ~4.76). In a lyophilized powder, adsorbed water can create a saturated solution at the particle surface. A TFA salt will generate a much lower local pH than an acetate salt, which can accelerate acid-catalyzed degradation pathways, such as the hydrolysis of ester-based linkers often used in GalNAc conjugates.
-
Physical Stability: The physical properties of the lyophilized cake are important for storage and handling. TFA salts of peptides are sometimes described as "fluffy" or difficult to handle, whereas acetate salts often produce a better, more stable cake structure. The counterion also influences secondary structure and aggregation tendencies in peptides, which can be a consideration for large conjugates.
Regulatory and Biological Considerations of TFA
Beyond physicochemical properties, the presence of TFA in a final drug product is a concern for regulatory bodies and can have unintended biological consequences.
-
Toxicity Concerns: TFA salts are generally not favored by medicine regulators due to concerns about potential toxicity. While a few TFA-based drugs are on the market, the preference is overwhelmingly for acetate or hydrochloride salts in clinical candidates.
-
Biological Interference: Residual TFA has been shown to interfere with biological assays. It can inhibit cell proliferation in some cases and has been reported to modulate the activity of certain receptors. Furthermore, trifluoroacetylated proteins have the potential to elicit immune responses.
These factors necessitate the careful quantification of TFA and, in most cases, its exchange for a more biocompatible counterion during late-stage development.
Experimental Protocols for Assessment
To properly characterize the role of the TFA salt and justify its exchange, a series of standardized experiments should be performed.
Protocol: Solubility Assessment (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of the Tri-GalNAc(OAc)3 salt (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL of water, PBS, or formulation buffer) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid material from the solution by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Comparison: Repeat the experiment for different salt forms (TFA, acetate, HCl) under identical conditions.
Protocol: Stability Assessment (Forced Degradation Study)
This protocol identifies potential degradation pathways and compares the stability of different salt forms.
-
Sample Preparation: Prepare solutions of each salt form (TFA and acetate) at a known concentration (e.g., 1 mg/mL) in water or an appropriate buffer.
-
Stress Conditions: Aliquot the solutions and expose them to a range of stress conditions in parallel:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 72 hours (for both solution and solid state).
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (typically a gradient RP-HPLC method). Calculate the percentage of the parent compound remaining and quantify the major degradation products.
| Stress Condition | Expected Data Output | Interpretation |
| Acidic (HCl) | % Degradation vs. Time | Assesses susceptibility to acid hydrolysis (e.g., of linkers). Compares if the low pH from TFA salt exacerbates this. |
| Basic (NaOH) | % Degradation vs. Time | Assesses susceptibility to base-catalyzed hydrolysis. |
| Oxidative (H₂O₂) | % Degradation vs. Time | Identifies sensitivity to oxidation. |
| Thermal | % Degradation vs. Time | Evaluates intrinsic thermal stability of each salt form. |
Table 2: Example data structure from a forced degradation study.
Protocol: Counterion Exchange and Quantification
This protocol describes a common method for exchanging TFA for acetate and verifying the exchange.
-
Exchange:
-
Dissolve the Tri-GalNAc(OAc)3-TFA salt in a solution containing a large excess of the desired counterion (e.g., 10% acetic acid in water).
-
Lyophilize the solution.
-
Repeat the dissolution and lyophilization process 3-4 times to ensure complete exchange.
-
-
Quantification of Residual TFA (¹⁹F-NMR):
-
Sample Prep: Dissolve a precisely weighed amount of the final acetate salt product in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard (e.g., trifluorotoluene).
-
Acquisition: Acquire a ¹⁹F-NMR spectrum.
-
Calculation: Integrate the signal for the TFA counterion (around -75 ppm) and the signal for the internal standard. Calculate the molar ratio and, consequently, the weight percentage of TFA in the final product.
-
Application in Drug Development: The ASGPR Pathway
The ultimate goal of optimizing the physicochemical properties of a Tri-GalNAc conjugate is to ensure efficient delivery to the hepatocyte cytoplasm. The stability and solubility of the conjugate directly impact its ability to remain intact and bioavailable in circulation before reaching the liver.
A stable, soluble conjugate ensures that the Tri-GalNAc moiety is available to bind the ASGPR, initiating the endocytic process that is critical for the drug's mechanism of action.
Conclusion and Recommendations
The trifluoroacetate salt of Tri-GalNAc(OAc)3 and its derivatives is not merely an inert spectator but an active participant in defining the molecule's physicochemical profile.
-
For Early-Stage Research: The TFA salt is often a convenient and acceptable form for initial studies, provided its presence is acknowledged and quantified. Its solubility in organic solvents is often advantageous for purification and handling.
-
For Late-Stage Development: For any compound intended for clinical use, the TFA counterion should be considered a liability. Its potential for toxicity, interference with bioassays, and negative impact on chemical stability (via pH effects) and physical form make its removal and replacement with a pharmaceutically acceptable counterion, such as acetate, a critical development step.
Recommendations for Professionals:
-
Characterize Early: Fully characterize the salt form of your Tri-GalNAc conjugate at the earliest possible stage. Quantify the TFA content precisely.
-
Assess Impact: Do not assume the TFA salt is equivalent to other salt forms. Conduct comparative solubility and forced degradation studies to understand its specific impact on your molecule.
-
Plan for Exchange: Incorporate a robust and validated counterion exchange protocol into your process development timeline.
-
Set Specifications: Establish a stringent, justifiable specification for residual TFA in your final drug substance, treating it as a process-related impurity.
By understanding and proactively managing the role of the TFA counterion, researchers and drug developers can mitigate risks, improve product quality, and accelerate the delivery of safe and effective hepatocyte-targeted therapies to patients.
References
- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugate Development - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
An In-depth Technical Guide to Tri-GalNAc and Tri-GalNAc(OAc)3: Key Differences and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core differences between the asialoglycoprotein receptor (ASGPR) ligand, Tri-GalNAc, and its acetylated precursor, Tri-GalNAc(OAc)3. This document will delve into their chemical structures, biological functions, and applications in the targeted delivery of therapeutics, particularly to hepatocytes. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of these compounds in research and drug development.
Introduction: The Significance of Hepatocyte-Targeted Drug Delivery
The liver plays a central role in metabolism and is the primary site for numerous diseases. Consequently, the targeted delivery of therapeutics to hepatocytes is a critical strategy for treating a wide range of conditions, from genetic disorders to viral infections and metabolic diseases. The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively expressed on the surface of hepatocytes, represents an ideal target for achieving this tissue-specific delivery.[1] ASGPR recognizes and internalizes glycoproteins that terminate in galactose or N-acetylgalactosamine (GalNAc) residues.[1]
This recognition system has been harnessed for therapeutic purposes through the development of synthetic ligands that can be conjugated to various drug modalities, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and other therapeutic payloads. Among the most potent of these synthetic ligands is the triantennary N-acetylgalactosamine (Tri-GalNAc) cluster, which exhibits high affinity and specificity for ASGPR. This guide will explore the active, deacetylated form, Tri-GalNAc, and its protected, acetylated counterpart, Tri-GalNAc(OAc)3.
Chemical Structure and Core Differences
The fundamental difference between Tri-GalNAc and Tri-GalNAc(OAc)3 lies in the presence or absence of acetyl protecting groups on the hydroxyl moieties of the GalNAc sugar rings.
-
Tri-GalNAc: This is the biologically active form of the ligand. It consists of three N-acetylgalactosamine residues linked to a central scaffold. The free hydroxyl groups on the galactose units are essential for recognition and binding to the ASGPR.
-
Tri-GalNAc(OAc)3: This is a synthetic intermediate where the hydroxyl groups of the GalNAc moieties are protected by acetyl (OAc) groups. This protection strategy is crucial during chemical synthesis to prevent unwanted side reactions. For the ligand to become biologically active, these acetyl groups must be removed through a deprotection step.
The presence of the acetyl groups in Tri-GalNAc(OAc)3 sterically hinders the interaction with the ASGPR binding pocket, rendering it biologically inactive as a targeting ligand. The hydroxyl groups at positions 3 and 4 of the GalNAc sugar are critical for binding to the receptor.[1]
Mechanism of Action: ASGPR-Mediated Endocytosis
The binding of Tri-GalNAc-conjugated therapeutics to ASGPR on the hepatocyte surface triggers a well-characterized process of receptor-mediated endocytosis. This process ensures the efficient internalization of the therapeutic payload into the target cells.
The key steps in this pathway are:
-
Binding: The Tri-GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte membrane.
-
Internalization: The ligand-receptor complex is internalized into the cell via clathrin-coated pits, forming endocytic vesicles.[2]
-
Endosomal Trafficking: The vesicles mature into early endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor.
-
Receptor Recycling: The ASGPR is recycled back to the cell surface for further rounds of ligand binding and internalization.[1]
-
Lysosomal Degradation/Payload Release: The therapeutic conjugate is trafficked to the lysosomes for degradation, or in the case of oligonucleotides, the payload is released into the cytoplasm to engage with its target mRNA.
Signaling Pathway Diagram
Caption: ASGPR-Mediated Endocytosis Pathway.
Quantitative Data Summary
The affinity of GalNAc-based ligands for the ASGPR is significantly influenced by their valency, a phenomenon known as the "cluster effect" or "glyco-cluster effect". Triantennary presentation of GalNAc results in a dramatic increase in binding affinity compared to the monovalent form.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Monovalent GalNAc | ASGPR | ~40 µM | |
| Tri-GalNAc | ASGPR | ~1-10 nM | |
| Tri-GalNAc(OAc)3 | ASGPR | No significant binding (inferred) | N/A |
Experimental Protocols
Deprotection of Tri-GalNAc(OAc)3 to Tri-GalNAc (Zemplén Deacetylation)
This protocol describes the removal of acetyl protecting groups from Tri-GalNAc(OAc)3 to yield the biologically active Tri-GalNAc.
Materials:
-
Tri-GalNAc(OAc)3
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Dowex® 50WX8 hydrogen form resin (or similar acidic resin)
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Tri-GalNAc(OAc)3 in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding washed acidic ion-exchange resin (e.g., Dowex® H+) until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude Tri-GalNAc.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Synthesis of Tri-GalNAc-siRNA Conjugates
This protocol provides a general workflow for the solid-phase synthesis of Tri-GalNAc conjugated siRNAs.
Materials:
-
Tri-GalNAc phosphoramidite (B1245037) or Tri-GalNAc-functionalized CPG solid support
-
Standard DNA/RNA synthesis reagents (amidites, activator, capping reagents, oxidizing agent)
-
Automated DNA/RNA synthesizer
-
Ammonia/methylamine solution for deprotection and cleavage
-
HPLC purification system
Procedure:
-
Oligonucleotide Synthesis: The siRNA sequence is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
Tri-GalNAc Conjugation:
-
3'-Conjugation: Synthesis is initiated from a Tri-GalNAc-functionalized CPG solid support.
-
5'-Conjugation: The Tri-GalNAc ligand is introduced at the 5'-end of the oligonucleotide in the final synthesis cycle using a Tri-GalNAc phosphoramidite reagent.
-
-
Deprotection and Cleavage: The synthesized conjugate is cleaved from the solid support and deprotected using an ammonia/methylamine solution at elevated temperature. This step also removes the acetyl protecting groups from the Tri-GalNAc moiety if a peracetylated version was used during synthesis.
-
Purification: The crude Tri-GalNAc-siRNA conjugate is purified by high-performance liquid chromatography (HPLC).
-
Desalting and Characterization: The purified conjugate is desalted and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Experimental Workflow Diagram
Caption: Synthesis and Evaluation Workflow.
Conclusion
The distinction between Tri-GalNAc and Tri-GalNAc(OAc)3 is critical for researchers in the field of targeted drug delivery. Tri-GalNAc is the biologically active ligand that facilitates hepatocyte-specific uptake via the ASGPR, while Tri-GalNAc(OAc)3 is its inactive, protected precursor essential for chemical synthesis. A thorough understanding of their respective properties and the necessary chemical transformations is paramount for the successful design and development of next-generation hepatocyte-targeted therapeutics. The high affinity of the trivalent GalNAc cluster for the ASGPR has paved the way for significant advancements in the delivery of oligonucleotide-based medicines, and its continued exploration holds immense promise for the treatment of a wide array of liver diseases.
References
Methodological & Application
Application of Triantennary N-Acetylgalactosamine (Tri-GalNAc) Conjugates in Antisense Oligonucleotide Delivery
Application Notes
Introduction
Antisense oligonucleotides (ASOs) are a powerful class of therapeutic agents designed to modulate gene expression by binding to specific mRNA targets. A significant challenge in ASO therapeutic development is achieving efficient and tissue-specific delivery to maximize efficacy and minimize off-target effects. For liver-targeted therapies, conjugation of ASOs to a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand has emerged as a clinically validated and highly effective strategy. This approach leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. This targeted delivery mechanism dramatically enhances the potency of ASOs in the liver.
Mechanism of Action
The therapeutic action of Tri-GalNAc conjugated ASOs is initiated by their specific recognition and binding to the ASGPR on hepatocytes. The triantennary configuration of the GalNAc ligand is crucial, as it provides a high-avidity interaction with the receptor, which is orders of magnitude stronger than that of monovalent or divalent ligands. The affinity of a trimeric GalNAc ligand for the ASGPR is approximately 1,000-fold higher than a monomeric ligand.[1] This high-affinity binding triggers rapid, receptor-mediated endocytosis of the ASO conjugate.[1][]
Once internalized within an endosome, the acidic environment facilitates the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, ready to bind to more ligands.[3] The ASO, now released from the GalNAc moiety, must escape the endosome to reach the cytoplasm and/or the nucleus where it can engage with its target mRNA. The precise mechanism of endosomal escape is not fully elucidated but is a critical step for the ASO's antisense activity.[1] In the cytoplasm or nucleus, the ASO binds to its complementary mRNA sequence, leading to the degradation of the mRNA via RNase H1-mediated cleavage, thus preventing the translation of the target protein.
References
Application Notes and Protocols for ASGPR-Mediated Endocytosis with Tri-GalNAc Ligands
Introduction
The asialoglycoprotein receptor (ASGPR), predominantly expressed on the surface of hepatocytes, is a key player in the clearance of desialylated glycoproteins from circulation.[1][2] This C-type lectin receptor specifically recognizes terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[1][3] The trivalent presentation of GalNAc (Tri-GalNAc) has been shown to be a high-affinity ligand for ASGPR, making it an exceptional tool for targeted delivery of therapeutics, such as siRNAs and small molecules, to the liver.[4] Upon binding, the Tri-GalNAc-ligand complex is rapidly internalized via clathrin-mediated endocytosis. This application note provides detailed protocols for studying ASGPR-mediated endocytosis using Tri-GalNAc ligands, covering cell culture, binding assays, and internalization studies.
I. Experimental Protocols
A. Cell Culture: HepG2 Cells
The human hepatoma cell line HepG2 is a widely used model for studying ASGPR-mediated endocytosis due to its high expression of the receptor.
1. Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.05% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
2. Protocol:
-
Cell Maintenance: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Aspirate and replace the culture medium every 2-3 days.
-
Subculturing:
-
When cells reach 70-80% confluency, wash the monolayer twice with PBS.
-
Add a minimal volume of pre-warmed 0.05% Trypsin-EDTA to cover the cells and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding at least four times the volume of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Split cells at a ratio of 1:4 to 1:8 every 3-6 days.
-
B. Competitive Binding Assay
This protocol determines the binding affinity of a Tri-GalNAc ligand by measuring its ability to compete with a known fluorescently labeled ligand for binding to ASGPR on HepG2 cells.
1. Materials:
-
HepG2 cells
-
Fluorescently labeled Tri-GalNAc ligand (e.g., Alexa Fluor 647-labeled Tri-GalNAc)
-
Unlabeled Tri-GalNAc test ligand
-
Assay Buffer: PBS with 1 mM CaCl2 and 0.5 mM MgCl2
-
96-well black, clear-bottom plates
2. Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Ligand Preparation: Prepare a series of dilutions of the unlabeled Tri-GalNAc test ligand in assay buffer.
-
Competition:
-
Wash the cells once with assay buffer.
-
Add the diluted unlabeled ligand to the wells and incubate for 15 minutes at 4°C to allow for binding.
-
Without removing the unlabeled ligand, add a fixed concentration of the fluorescently labeled Tri-GalNAc ligand to all wells.
-
Incubate for an additional 2 hours at 4°C to reach binding equilibrium.
-
-
Washing: Wash the cells three times with ice-cold assay buffer to remove unbound ligands.
-
Data Acquisition: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the binding of the fluorescently labeled ligand) can be determined by fitting the data to a sigmoidal dose-response curve.
C. Cellular Uptake and Internalization Assay
This protocol quantifies the internalization of a fluorescently labeled Tri-GalNAc ligand into HepG2 cells over time.
1. Materials:
-
HepG2 cells
-
Fluorescently labeled Tri-GalNAc ligand
-
Complete growth medium
-
Trypan Blue solution
-
Flow cytometer or fluorescence microscope
2. Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Ligand Incubation:
-
Replace the growth medium with fresh medium containing the fluorescently labeled Tri-GalNAc ligand at a final concentration of 10 nM.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) at 37°C.
-
-
Stopping Uptake: At each time point, stop the uptake process by placing the plate on ice and washing the cells three times with ice-cold PBS.
-
Cell Harvesting (for Flow Cytometry):
-
Trypsinize the cells and resuspend them in ice-cold PBS.
-
Add Trypan Blue to quench the extracellular fluorescence.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ligand.
-
-
Imaging (for Fluorescence Microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope to visualize the intracellular localization of the ligand.
-
D. Intracellular Trafficking Assay
This protocol tracks the journey of the internalized Tri-GalNAc ligand through the endo-lysosomal pathway.
1. Materials:
-
HepG2 cells
-
Fluorescently labeled Tri-GalNAc ligand
-
Lysosomal staining agent (e.g., LysoTracker Red)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
2. Protocol:
-
Cell Seeding and Ligand Incubation: Follow steps 1 and 2 of the Cellular Uptake and Internalization Assay protocol, incubating with the fluorescently labeled Tri-GalNAc ligand for a desired time (e.g., 4 hours).
-
Lysosomal Staining:
-
During the last 20-30 minutes of the ligand incubation, add the lysosomal staining agent to the culture medium according to the manufacturer's instructions.
-
-
Nuclear Staining: Add Hoechst 33342 to the medium for the final 10 minutes of incubation.
-
Washing and Imaging:
-
Wash the cells with fresh medium.
-
Immediately perform live-cell imaging using a confocal microscope.
-
Acquire images in the respective channels for the fluorescent ligand, lysosome, and nucleus.
-
-
Co-localization Analysis: Analyze the merged images to determine the extent of co-localization between the fluorescent ligand and the lysosomal marker. This indicates the trafficking of the ligand to the lysosomes.
II. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Competitive Binding Affinity of Tri-GalNAc Ligands
| Ligand | IC50 (nM) |
| Tri-GalNAc-Ligand A | Value |
| Tri-GalNAc-Ligand B | Value |
| Control (Free Tri-GalNAc) | Value |
Table 2: Cellular Uptake Kinetics of Fluorescently Labeled Tri-GalNAc Ligand
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | Value |
| 15 | Value |
| 30 | Value |
| 60 | Value |
| 90 | Value |
| 120 | Value |
Table 3: Quantification of Intracellular Co-localization
| Ligand | Pearson's Correlation Coefficient (with Lysosomal Marker) |
| Fluorescent Tri-GalNAc | Value |
| Negative Control | Value |
III. Visualizations
Diagrams created using the DOT language can effectively illustrate the experimental workflows and biological pathways.
Caption: Experimental workflow for studying Tri-GalNAc ligand binding and uptake.
Caption: ASGPR-mediated endocytosis and intracellular trafficking pathway.
Caption: Logical relationship from ligand binding to therapeutic delivery.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for Bioconjugation of Peptides to Tri-GalNAc(OAc)3 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery to hepatocytes is a critical strategy for treating various liver diseases. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, provides an effective portal for the cellular uptake of targeted therapeutics. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR, and its conjugation to therapeutic peptides can significantly enhance their liver-specific delivery, thereby increasing efficacy and reducing off-target toxicity.[1][2][3]
These application notes provide detailed protocols for the bioconjugation of peptides to a common Tri-GalNAc derivative, Tri-GalNAc(OAc)3 TFA. This precursor can be readily modified to incorporate reactive handles suitable for established bioconjugation chemistries. The two primary strategies detailed here are:
-
Amine-Reactive Coupling: This method involves the conversion of the Tri-GalNAc derivative to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on the peptide to form stable amide bonds.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction involves the conjugation of an azide-modified peptide to an alkyne-functionalized Tri-GalNAc derivative (or vice versa).
Signaling Pathway: ASGPR-Mediated Endocytosis
The conjugation of peptides with Tri-GalNAc facilitates their uptake into hepatocytes via ASGPR-mediated endocytosis. Upon binding of the Tri-GalNAc ligand to the ASGPR on the hepatocyte surface, the receptor-ligand complex is internalized through clathrin-coated pits.[2][3] The complex is then trafficked to early endosomes. As the endosome matures and its internal pH decreases, the Tri-GalNAc ligand dissociates from the ASGPR. The receptor is then recycled back to the cell surface, while the Tri-GalNAc-peptide conjugate is transported to the lysosome for degradation, releasing the peptide payload into the cell.
References
Application Note: Analytical Characterization of Tri-GalNAc(OAc)3 TFA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-GalNAc(OAc)3 TFA is a key synthetic intermediate used in the construction of targeted drug delivery systems, particularly for hepatocyte-specific delivery via the asialoglycoprotein receptor (ASGPR). The triantennary N-acetylgalactosamine (Tri-GalNAc) cluster, with its hydroxyl groups protected by acetylation ((OAc)3) and formulated as a trifluoroacetic acid (TFA) salt, offers enhanced solubility and stability, making it a versatile building block for conjugation to therapeutic agents like oligonucleotides, siRNAs, and for the synthesis of lysosome-targeting chimeras (LYTACs).[1][2][3]
Accurate and robust analytical methods are crucial for verifying the identity, purity, and stability of this compound to ensure the quality and performance of the final conjugate. This application note provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of a representative this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1159408-65-7 | [1] |
| Molecular Formula | C81H129F3N10O38 | [1] |
| Molecular Weight | 1907.93 g/mol | |
| Appearance | White to off-white solid/oil | |
| Purity (Typical) | ≥98% |
Analytical Methods and Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. The acetyl groups increase the hydrophobicity of the molecule, making it well-suited for separation on C18 or other suitable reverse-phase columns.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Parameter | Expected Result |
| Retention Time | Dependent on the specific linker structure, but a sharp, well-defined major peak is expected. |
| Purity (%) | ≥98% (calculated from the area of the main peak relative to the total peak area). |
| Impurities | Any significant impurity peaks should be investigated for potential side-products or degradation products. |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and structural integrity of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 500-2500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
LC Conditions: As described in the HPLC protocol.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]+ | 1794.85 | Consistent with calculated value ± 5 ppm | Protonated molecule (M = free base of the TFA salt). |
| [M+Na]+ | 1816.83 | Often observed as a sodium adduct. | Sodium adduct of the free base. |
| [M+2H]2+ | 897.93 | May be observed depending on instrument settings. | Doubly charged protonated molecule. |
Note: The calculated masses are for the free base (Tri-GalNAc(OAc)3) and may vary slightly depending on the exact linker structure. The TFA counterion is not typically observed in the mass spectrum.
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Key expected fragments include losses of acetyl groups and cleavage of the glycosidic bonds.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the confirmation of the carbohydrate rings, the acetyl protecting groups, and the linker moiety. Both 1H and 13C NMR are valuable for complete characterization.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (B129727) (CD3OD).
-
Techniques: 1H NMR, 13C NMR, COSY, HSQC.
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
Data Presentation: Key NMR Signals
| Proton (1H) / Carbon (13C) | Approximate Chemical Shift (ppm) | Description |
| Anomeric Protons (H-1 of GalNAc) | 4.5 - 5.5 | Signals corresponding to the anomeric protons of the three GalNAc units. |
| Acetyl Protons (CH3 of OAc and NHAc) | 1.9 - 2.2 | A series of sharp singlets corresponding to the numerous acetyl groups. |
| Linker Protons | 1.2 - 4.0 | A complex set of signals corresponding to the protons of the linker structure. |
| Carbohydrate Ring Protons | 3.5 - 5.5 | Overlapping signals from the protons on the GalNAc rings. |
| Acetyl Carbons (C=O) | 169 - 172 | Signals for the carbonyl carbons of the acetyl groups. |
| Anomeric Carbons (C-1 of GalNAc) | 98 - 102 | Signals for the anomeric carbons. |
| Linker Carbons | 20 - 70 | Signals corresponding to the carbons of the linker structure. |
Note: The exact chemical shifts will depend on the specific linker structure and the solvent used.
Visualized Workflows and Relationships
References
- 1. A convenient synthesis of 5'-triantennary N-acetyl-galactosamine clusters based on nitromethanetrispropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbohydrate - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tri-GalNAc(OAc)3 TFA in Liver Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tri-GalNAc(OAc)3 TFA and its derivatives in liver cancer cell models. The information presented here is intended to guide researchers in designing and conducting experiments for the targeted degradation of cell surface proteins implicated in hepatocellular carcinoma (HCC).
Introduction
This compound is a trivalent N-acetylgalactosamine (GalNAc) derivative that serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1][2] This receptor is abundantly expressed on the surface of hepatocytes and is often overexpressed in liver cancer cells, making it an attractive target for liver-specific drug delivery.[3] When conjugated to a binder specific for a target protein, Tri-GalNAc facilitates the formation of a Lysosome-Targeting Chimera (LYTAC). This complex hijacks the natural endocytic pathway of ASGPR to deliver the target protein to the lysosome for degradation, thereby reducing its levels and inhibiting downstream signaling pathways that contribute to cancer cell proliferation.[1][2]
Mechanism of Action
The core principle behind the application of Tri-GalNAc conjugates in liver cancer is the targeted degradation of pathogenic proteins. The process can be summarized in the following steps:
-
Binding: The Tri-GalNAc moiety of the LYTAC binds with high affinity to the ASGPR on the surface of liver cancer cells.
-
Internalization: Upon binding, the entire LYTAC-target protein complex is internalized into the cell via receptor-mediated endocytosis.
-
Trafficking: The endocytic vesicle containing the complex traffics to and fuses with the lysosome.
-
Degradation: Inside the acidic environment of the lysosome, the target protein is degraded by lysosomal hydrolases.
-
Receptor Recycling: The ASGPR is recycled back to the cell surface, ready to bind to another LYTAC molecule.
This mechanism allows for the specific and efficient removal of cell surface proteins that drive cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing Tri-GalNAc conjugated molecules in liver cancer cell models.
Table 1: EGFR Degradation in Liver Cancer Cell Lines
| Cell Line | Treatment | Concentration | Duration | EGFR Downregulation (%) | Reference |
| HepG2 | Cetuximab-Tri-GalNAc (Ctx-GN) | 30 nM | 48 h | ~40% | |
| Huh7 | Cetuximab-Tri-GalNAc (Ctx-GN) | 30 nM | 48 h | ~40% | |
| Hep3B | Cetuximab-Tri-GalNAc conjugates | 10 nM | 48 h | Significant |
Table 2: Inhibition of Cancer Cell Proliferation
| Cell Line | Treatment | Concentration(s) | Duration | Proliferation Reduction (%) | Reference |
| HepG2 | PIP-GalNAc (Integrin targeting) | 50, 100, 200 nM | 44 h | Dose-dependent decrease |
Experimental Protocols
This section provides detailed protocols for key experiments involving Tri-GalNAc conjugated compounds in liver cancer cell models.
Protocol 1: In Vitro ASGPR-Mediated Uptake Assay in HepG2 Cells
Objective: To confirm the ASGPR-mediated uptake of a Tri-GalNAc conjugated compound.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tri-GalNAc conjugated fluorescent probe
-
Unconjugated fluorescent probe (negative control)
-
Free GalNAc (for competition assay)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Competition Assay (Optional): To confirm ASGPR specificity, pre-incubate a subset of wells with a high concentration of free GalNAc for 30-60 minutes to block the receptors.
-
Treatment: Remove the culture medium and add fresh medium containing the Tri-GalNAc conjugated fluorescent probe at the desired concentration. Include wells with the unconjugated probe as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Washing: Gently wash the cells three times with cold PBS to remove any unbound probe.
-
Quantification:
-
Plate Reader: Add lysis buffer to each well and measure the fluorescence intensity.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution and analyze the cellular fluorescence by flow cytometry.
-
Protocol 2: Western Blot Analysis of EGFR Degradation
Objective: To quantify the degradation of a target protein (e.g., EGFR) following treatment with a Tri-GalNAc-LYTAC.
Materials:
-
Liver cancer cells (e.g., HepG2, Huh7, Hep3B)
-
Tri-GalNAc-LYTAC targeting EGFR (e.g., Ctx-GN)
-
Control antibody (e.g., unconjugated Cetuximab)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Tri-GalNAc-LYTAC and control antibody at the desired concentrations for the specified duration (e.g., 10-30 nM for 24-48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the EGFR signal to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: ASGPR-mediated degradation of a target protein by a Tri-GalNAc-LYTAC.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tri-GalNAc(OAc)3 TFA Conjugation
Welcome to the technical support center for Tri-GalNAc(OAc)3 TFA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during the conjugation of this compound to biomolecules such as oligonucleotides, peptides, and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound?
This compound is the trifluoroacetic acid (TFA) salt of a trivalent N-acetylgalactosamine derivative that possesses a primary amine.[1][] It is not an amine-reactive reagent itself. To achieve conjugation, the molecule you are attaching it to (e.g., an oligonucleotide, peptide, or protein) must have an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester.[3][4]
Q2: Why is the compound supplied as a TFA salt?
Trifluoroacetic acid is commonly used during the synthesis and purification of synthetic peptides and oligonucleotides, particularly in solid-phase synthesis and HPLC purification.[5] The TFA salt form enhances the solubility and stability of the Tri-GalNAc(OAc)3 amine. However, it's important to consider that the TFA counter-ion can sometimes interfere with biological assays.
Q3: What is the optimal pH for conjugation reactions involving this compound?
The conjugation reaction, which is typically the reaction between the primary amine of Tri-GalNAc(OAc)3 and an NHS ester on your target molecule, is highly pH-dependent. The optimal pH range for this reaction is generally between 7.2 and 8.5. Below this range, the primary amine is protonated and thus less nucleophilic, leading to reduced reactivity. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q4: Which buffers are recommended for the conjugation reaction?
Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer are commonly used for NHS ester conjugation reactions. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the Tri-GalNAc(OAc)3 amine for reaction with the NHS ester, thereby reducing your conjugation yield.
Q5: How should I store and handle this compound?
This compound should be stored at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use, sealed and protected from moisture and light. For creating stock solutions, the compound is soluble in DMSO. It is recommended to prepare fresh solutions in anhydrous DMSO immediately before use to prevent moisture contamination and hydrolysis of any reactive partners.
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency is a common challenge in bioconjugation. The following guide addresses specific issues you might encounter when using this compound.
Issue 1: Low or No Conjugate Formation
Possible Causes:
-
Inactive NHS Ester: The NHS ester on your target molecule may have hydrolyzed due to moisture.
-
Suboptimal pH: The reaction pH may be too low, leading to a protonated and unreactive amine on the Tri-GalNAc(OAc)3.
-
Competing Nucleophiles: Your reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the Tri-GalNAc(OAc)3 amine.
-
Inaccessible Reactive Sites: The NHS ester on your target biomolecule might be sterically hindered, preventing the Tri-GalNAc(OAc)3 from accessing it.
Solutions:
| Troubleshooting Step | Recommendation |
| Verify Reagent Activity | Test the activity of your NHS-ester functionalized molecule. This can be done by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base. |
| Optimize Reaction pH | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A sodium bicarbonate or borate buffer at pH 8.3-8.5 is often a good starting point. |
| Buffer Exchange | If your biomolecule is in a buffer containing primary amines, perform a buffer exchange into a suitable conjugation buffer like PBS or borate buffer before adding the this compound. |
| Use a Linker | If steric hindrance is suspected, consider synthesizing your target molecule with a longer spacer arm between the molecule and the NHS ester. |
Experimental Protocols
General Protocol for Conjugating this compound to an Amine-Reactive Oligonucleotide
This protocol outlines the general steps for conjugating this compound to an oligonucleotide that has been functionalized with an NHS ester.
Materials:
-
This compound
-
NHS-ester functionalized oligonucleotide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or HPLC system for purification
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the NHS-ester functionalized oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the oligonucleotide solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate to remove excess this compound and other small molecules. This is typically done using a desalting column for initial cleanup, followed by HPLC for higher purity. Reversed-phase HPLC (RP-HPLC) is often effective for separating the more hydrophobic conjugate from the unconjugated oligonucleotide.
Visualization of Workflows and Pathways
Diagram 1: Troubleshooting Logic for Low Conjugation Efficiency
Caption: A flowchart for troubleshooting low conjugation efficiency.
Diagram 2: General Experimental Workflow for this compound Conjugation
Caption: A step-by-step workflow for the conjugation process.
Data Presentation
Table 1: Recommended Buffers for NHS Ester Coupling Reactions
| Buffer | Recommended pH Range | Comments | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Commonly used and generally non-interfering. | Tris |
| Sodium Bicarbonate | 8.0 - 9.0 | Effective at a slightly alkaline pH. | Glycine |
| Borate | 8.0 - 9.0 | Another good option for alkaline conditions. | Any buffer with primary amines |
Data compiled from multiple sources.
Table 2: Analytical Techniques for Conjugation Analysis
| Technique | Principle | Application in Tri-GalNAc Conjugation |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Can separate the more hydrophobic Tri-GalNAc conjugate from the unconjugated, more polar oligonucleotide. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge. | Useful for purifying oligonucleotides, separating based on the number of phosphate (B84403) groups. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms the mass of the final conjugate, verifying successful coupling. Can also be used to identify impurities and byproducts. |
| UV-Vis Spectroscopy | Measures absorbance of light. | Can be used to estimate the degree of labeling if the Tri-GalNAc moiety or the biomolecule has a unique absorbance peak. |
This table summarizes common analytical methods for bioconjugate analysis.
References
Technical Support Center: Enhancing In Vivo Solubility of Tri-GalNAc(OAc)3 TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tri-GalNAc(OAc)3 TFA for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for in vivo experiments?
A1: this compound is a complex, acetylated carbohydrate derivative. The presence of multiple acetyl (OAc) groups makes the molecule significantly more hydrophobic (lipophilic) compared to its non-acetylated counterpart.[1] This increased lipophilicity leads to poor aqueous solubility, a common challenge for many new chemical entities in drug development.[2][3][4]
Q2: What is the primary biological target of Tri-GalNAc conjugates?
A2: Tri-GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes (liver cells).[5] This specific interaction allows for the targeted delivery of conjugated molecules, such as siRNAs or protein degraders (LYTACs), to the liver.
Q3: Are there any pre-validated solvent systems for in vivo use of this compound?
A3: Yes, several vehicle formulations have been established to achieve a concentration of 2.5 mg/mL for in vivo administration. These formulations often require sonication to achieve a clear solution.
Q4: What general strategies can be employed to improve the solubility of hydrophobic compounds like this compound?
A4: A variety of formulation strategies can be used to enhance the solubility and bioavailability of poorly water-soluble compounds. These include:
-
Co-solvency: Using a mixture of water-miscible solvents to increase solubility.
-
Surfactant Micelles: Employing surfactants that form micelles to encapsulate the hydrophobic drug.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils or self-emulsifying systems.
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosizing to improve the dissolution rate.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for in vivo studies.
Issue 1: Compound precipitates out of solution after preparation.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete initial dissolution | Ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding aqueous components. Use a vortex mixer and brief sonication if necessary. | A concentrated stock in a suitable organic solvent is critical before dilution into the final aqueous-based vehicle. |
| Incorrect order of solvent addition | Always follow a validated protocol for the order of solvent addition. For multi-component vehicles, this is crucial. For example, add the DMSO stock to the co-solvent/surfactant phase before adding the final aqueous/saline component. | The gradual change in solvent polarity helps prevent the compound from crashing out of solution. |
| Vehicle saturation | The target concentration may be too high for the chosen vehicle. Try preparing a lower concentration or screen alternative vehicle compositions. | Every formulation has a maximum solubility capacity for a given compound. |
| Temperature effects | The compound may have been prepared at a higher temperature and is now precipitating at room or animal housing temperature. Prepare and store the formulation at the temperature of use, or gently warm before administration if stable. | Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and precipitation. |
Issue 2: The solution remains cloudy or contains visible particles.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient energy for dissolution | Use an ultrasonic bath or probe sonicator as recommended. Ensure adequate sonication time until the solution becomes clear. | Mechanical energy is often required to overcome the activation energy barrier for the dissolution of poorly soluble compounds. |
| Excipient incompatibility or poor quality | Use high-purity, research-grade excipients (e.g., PEG300, Tween-80, SBE-β-CD) from reputable suppliers. | Impurities in excipients can affect the final formulation's stability and clarity. |
| pH of the final solution | Although less common for non-ionizable compounds, the pH of the final saline or buffer can influence solubility. Check the pH and adjust if necessary, though this is a more advanced strategy. | For compounds with acidic or basic functional groups, solubility can be highly pH-dependent. |
Data Presentation: Recommended In Vivo Formulations
The following table summarizes validated vehicle compositions for dissolving this compound to a concentration of 2.5 mg/mL.
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration | Notes |
| F-1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | 2.5 mg/mL | Requires sonication. |
| F-2 | 10% DMSO | 90% (20% SBE-β-CD in saline) | - | - | 2.5 mg/mL | Requires sonication. |
| F-3 | 10% DMSO | 90% Corn Oil | - | - | 2.5 mg/mL | Requires sonication. Suitable for subcutaneous or intraperitoneal routes. |
Experimental Protocols
Protocol 1: Preparation of Formulation F-1 (Co-solvent/Surfactant System)
Objective: To prepare a 1 mL clear solution of this compound at 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Methodology:
-
Weigh 2.5 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube. Vortex thoroughly until the compound is fully dissolved. This creates the initial stock solution.
-
In a separate sterile tube, add 400 µL of PEG300 and 50 µL of Tween-80. Mix well.
-
Slowly add the 100 µL DMSO stock solution from step 2 to the PEG300/Tween-80 mixture while vortexing.
-
Continue mixing, then add 450 µL of sterile saline dropwise while vortexing to bring the total volume to 1 mL.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is completely clear.
-
Visually inspect for any particulates before in vivo administration.
Protocol 2: Solubility Screening Workflow
Objective: To systematically screen different excipients to find an optimal formulation for a novel acetylated compound.
Methodology:
-
Primary Screening (Single Solvents): Assess the solubility of the compound in individual GRAS (Generally Regarded As Safe) solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol).
-
Binary/Ternary Systems: Based on primary results, create combinations. Test co-solvent systems (e.g., DMSO/PEG400) and surfactant systems (e.g., Tween-80 or Cremophor EL in saline).
-
Complexation Agents: Evaluate solubility in aqueous solutions containing various concentrations of cyclodextrins (e.g., SBE-β-CD, HP-β-CD).
-
Lipid-Based Systems: Assess solubility in various oils (e.g., corn oil, sesame oil) and lipid-based self-emulsifying drug delivery system (SEDDS) pre-concentrates.
-
Kinetic vs. Thermodynamic Solubility: Differentiate between the initial high concentration that can be achieved (kinetic) and the stable concentration over time (thermodynamic) by incubating solutions for 24-48 hours and re-evaluating.
-
Analysis: Quantify the concentration in the supernatant of saturated solutions using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for screening excipients to improve compound solubility.
Caption: Targeted delivery of a Tri-GalNAc conjugate via the ASGPR pathway.
References
- 1. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
Technical Support Center: Optimizing Linker Length for Tri-GalNAc Based Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Tri-GalNAc based drug delivery systems. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in optimizing the linker length of your Tri-GalNAc conjugates for efficient, liver-specific drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Tri-GalNAc conjugate?
A1: The linker in a Tri-GalNAc conjugate serves as a crucial spacer between the Tri-GalNAc targeting moiety and the therapeutic payload (e.g., siRNA, ASO, small molecule).[1][2] Its primary functions are to:
-
Ensure proper spatial orientation: The linker provides the necessary distance and flexibility for the three N-acetylgalactosamine (GalNAc) residues to optimally engage with the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[3][4]
-
Maintain payload activity: It prevents steric hindrance that might otherwise interfere with the therapeutic action of the drug.
-
Influence physicochemical properties: The linker's composition can affect the solubility, stability, and pharmacokinetic profile of the entire conjugate.[5]
Q2: Why is a tri-antennary GalNAc structure typically used?
A2: A tri-antennary configuration of GalNAc is most commonly employed because the ASGPR, which is highly expressed on hepatocytes, is a trimeric receptor. The trivalent presentation of GalNAc ligands leads to a significant increase in binding affinity to the ASGPR through a "cluster glycoside effect," which enhances the avidity of the interaction and promotes rapid endocytosis of the conjugate. Studies have shown that trivalent GalNAc conjugates are significantly more potent than their monovalent or divalent counterparts.
Q3: What are the common types of linkers used in Tri-GalNAc conjugates?
A3: A variety of linker chemistries have been explored. Common linker types include:
-
Polyethylene glycol (PEG) spacers: These are hydrophilic and flexible, offering good solubility and biocompatibility.
-
Alkyl chains: These provide a hydrophobic and flexible spacer.
-
Peptide-based linkers: These can offer more defined conformations.
-
Combinations of the above: Hybrid linkers are often designed to fine-tune the properties of the conjugate.
The choice of linker depends on the specific payload and the desired pharmacokinetic properties.
Q4: How does linker length impact the efficacy of the Tri-GalNAc conjugate?
A4: Linker length is a critical parameter that can significantly influence the biological activity of the conjugate. An optimal linker length ensures that the three GalNAc residues can simultaneously bind to the subunits of the ASGPR trimer.
-
Too short a linker: May result in steric hindrance, preventing proper engagement with the ASGPR and leading to reduced uptake by hepatocytes.
-
Too long a linker: While providing flexibility, an excessively long linker might lead to undesirable interactions with other molecules or a less favorable pharmacokinetic profile.
The ideal linker length is often determined empirically for each specific conjugate.
Troubleshooting Guide
Problem 1: Low hepatocyte uptake of the Tri-GalNAc conjugate.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to inefficient receptor binding. | 1. Synthesize a library of conjugates with varying linker lengths. For example, use PEG spacers of different unit lengths (e.g., n=4, 8, 12).2. Perform in vitro uptake assays using hepatocyte cell lines (e.g., HepG2) to compare the efficiency of internalization for each linker length. |
| Inappropriate Linker Chemistry: The linker may be too hydrophobic or too rigid, affecting solubility or the ability to adopt the correct conformation for binding. | 1. Explore different linker compositions. Compare alkyl chains with more hydrophilic PEG-based linkers.2. Consider linkers with some degree of conformational flexibility. |
| Issues with Conjugation: Incomplete or incorrect conjugation of the Tri-GalNAc moiety to the payload. | 1. Verify the structure and purity of the conjugate using analytical techniques such as mass spectrometry and HPLC.2. Optimize the conjugation reaction conditions (e.g., molar ratios, reaction time, temperature). |
Problem 2: The conjugate shows good in vitro uptake but poor in vivo efficacy.
| Possible Cause | Suggested Solution |
| Linker Instability: The linker may be prematurely cleaved in the bloodstream, leading to the separation of the Tri-GalNAc targeting group from the therapeutic payload before it reaches the liver. | 1. Evaluate the stability of the conjugate in plasma. Incubate the conjugate in mouse or human plasma and analyze for degradation over time using HPLC or mass spectrometry.2. Redesign the linker with more stable chemical bonds. For example, replace ester linkages with more stable amide or ether bonds. |
| Unfavorable Pharmacokinetics: The overall size and physicochemical properties of the conjugate, influenced by the linker, may lead to rapid clearance or off-target accumulation. | 1. Conduct pharmacokinetic studies in an animal model. Measure the concentration of the intact conjugate in plasma and various tissues over time.2. Modify the linker to alter the pharmacokinetic profile. For example, increasing the PEG length can sometimes increase the circulation half-life. |
| Inefficient Endosomal Escape: The payload is successfully delivered to the endosome but is not efficiently released into the cytoplasm to reach its intracellular target. | 1. While linker optimization primarily affects uptake, consider that the payload itself may require modifications to enhance endosomal escape. 2. This is a complex issue that often requires payload-specific strategies beyond linker modification. |
Problem 3: Variability in experimental results between different batches of conjugates.
| Possible Cause | Suggested Solution |
| Inconsistent Synthesis and Purification: Variations in the synthesis of the linker or the final conjugate can lead to differences in purity and composition. | 1. Implement stringent quality control measures for each batch. Use analytical techniques like NMR, mass spectrometry, and HPLC to confirm the identity, purity, and integrity of the linker and the final conjugate.2. Standardize all synthesis and purification protocols. |
| Aggregation of the Conjugate: The physicochemical properties of the linker and payload may lead to aggregation, affecting the effective concentration and activity. | 1. Characterize the aggregation state of the conjugate using techniques like dynamic light scattering (DLS).2. Optimize the formulation buffer (e.g., pH, ionic strength) to minimize aggregation.3. Consider modifying the linker to improve solubility. |
Experimental Protocols & Methodologies
1. Synthesis of Tri-GalNAc Linkers with Varying Lengths
A common strategy involves the use of solid-phase synthesis to construct the Tri-GalNAc cluster and then attach a linker of a specific length. For example, monomeric GalNAc phosphoramidites can be used to assemble multi-antennary clusters on a DNA/RNA synthesizer. Linkers of varying lengths, such as those based on PEG or alkyl chains, can be introduced using appropriate phosphoramidite (B1245037) or NHS ester building blocks.
2. Conjugation to Therapeutic Payloads (e.g., siRNA)
The Tri-GalNAc linker is typically functionalized with a reactive group (e.g., NHS ester, maleimide) for conjugation to the payload. For siRNA, the linker is often attached to the 3' end of the sense strand. The conjugation reaction is performed in solution, followed by purification of the conjugate using methods like HPLC.
3. In Vitro Cellular Uptake Assay
-
Cell Line: HepG2 cells, which express the ASGPR, are a commonly used model.
-
Procedure:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the Tri-GalNAc conjugate (often fluorescently labeled) at various concentrations for a defined period (e.g., 4 hours).
-
Wash the cells thoroughly to remove any unbound conjugate.
-
Lyse the cells and quantify the amount of internalized conjugate using a plate reader (for fluorescence) or LC-MS.
-
Alternatively, cellular uptake can be visualized using fluorescence microscopy.
-
4. In Vivo Efficacy Study in Mice
-
Animal Model: C57BL/6 mice are a standard model.
-
Procedure:
-
Administer the Tri-GalNAc conjugate to the mice via subcutaneous injection.
-
At specified time points, collect blood samples to measure the levels of a target protein in the serum (e.g., TTR).
-
At the end of the study, collect liver tissue to measure the amount of the conjugate and the knockdown of the target mRNA.
-
Analyze the data to determine the dose-response relationship and the duration of the effect.
-
Visualizations
Caption: Experimental workflow for optimizing Tri-GalNAc linker length.
Caption: Troubleshooting logic for suboptimal Tri-GalNAc conjugate performance.
Quantitative Data Summary
The optimal linker length is highly dependent on the nature of the therapeutic payload and the overall architecture of the conjugate. However, general findings from various studies can be summarized as follows:
| Linker Type | General Length Range | Key Findings | References |
| PEG-based | 4-24 PEG units | Often provides a good balance of flexibility and hydrophilicity. The optimal length needs to be determined empirically for each payload. | |
| Alkyl Chains | C6-C18 | Can be effective, but longer, more hydrophobic chains may decrease solubility. | |
| Peptide Scaffolds | 3-5 amino acids | Can provide a more rigid and defined spatial arrangement of GalNAc residues, potentially enhancing binding affinity. | |
| Tri-GalNAc Spacing | ~15-25 Å | The distance between the individual GalNAc moieties is critical for optimal binding to the ASGPR subunits. |
Note: The optimal linker is one that positions the three GalNAc residues for multivalent binding to the ASGPR without compromising the activity or stability of the therapeutic payload. Researchers should consider synthesizing a focused library of linkers with varying lengths and compositions to identify the optimal candidate for their specific application.
References
- 1. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 4. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]
- 5. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tri-GalNAc Conjugates
Welcome to the technical support center for the purification of Tri-GalNAc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting solutions for the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Tri-GalNAc conjugates?
A1: The most common impurities include structurally similar process-related impurities from the synthesis of the Tri-GalNAc ligand and the oligonucleotide, degradation products, and side products from the conjugation reaction.[1] These can include species with incomplete or incorrect GalNAc clusters, unconjugated oligonucleotides, and species with modifications to the oligonucleotide backbone.[1] Regulatory agencies are increasingly focusing on the impurity profile of the GalNAc ligand itself as a critical quality attribute.
Q2: Which chromatographic techniques are most effective for purifying Tri-GalNAc conjugates?
A2: High-performance liquid chromatography (HPLC) is a primary method for purification.[2] Specifically, ion-pairing reversed-phase (IP-RP) HPLC and mixed-mode chromatography (like reversed-phase weak anion-exchange, RP-WAX) have proven effective in resolving the target conjugate from closely related impurities. For certain applications, particularly with lipophilic conjugates, polyacrylamide gel electrophoresis (PAGE) can be a valuable, albeit lower-throughput, alternative.
Q3: What analytical methods are essential for characterizing purified Tri-GalNAc conjugates?
A3: A combination of analytical techniques is crucial for comprehensive characterization. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight and integrity of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the GalNAc ligand and the conjugate.
-
HPLC-UV: To assess purity and quantify impurities.
-
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): To determine particle size and morphology, respectively.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For analyzing protein-based Tri-GalNAc conjugates.
Q4: Can the conjugation strategy (solid-phase vs. solution-phase) impact the purification process?
A4: Yes, the conjugation strategy can significantly influence the impurity profile and, consequently, the purification process. A solution-phase approach may be higher yielding and result in slightly higher purity but often requires more extensive downstream processing. In contrast, a solid-phase approach can be more straightforward but may lead to lower yield and purity, necessitating robust purification steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Tri-GalNAc conjugates.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of conjugate from impurities in RP-HPLC | Inappropriate column chemistry or mobile phase conditions. | * Consider a mixed-mode stationary phase (e.g., RP-WAX) for enhanced separation of structurally similar species. * Optimize the ion-pairing reagent concentration and mobile phase pH. * For siRNA conjugates, a wide-pore C4 column may provide better separation than a standard C18 column. |
| Low recovery of the Tri-GalNAc conjugate | Irreversible binding to the chromatography column. | * For highly lipophilic conjugates, consider alternative purification methods like PAGE, which can improve recovery. * Evaluate different stationary phases to minimize non-specific binding. |
| Presence of unexpected peaks in the chromatogram | On-column degradation of the conjugate or impurities. | * Incorporate a deactivator in the mobile phase to minimize on-column degradation. * Adjust the mobile phase pH to conditions where the conjugate is more stable. For phosphorothioate-containing oligonucleotides, basic conditions might lead to hydrolysis. |
| Incomplete removal of unconjugated oligonucleotide | Inefficient conjugation reaction or suboptimal purification conditions. | * Optimize the conjugation reaction to drive it to completion. * Develop a high-resolution purification method, such as a finely tuned gradient in IP-RP-HPLC, to separate the unconjugated species. |
| Contamination with by-products from deprotection steps | Inadequate removal of by-products post-synthesis. | * H-phosphonate deprotection by-products can chelate divalent cations and interfere with downstream applications. Ensure thorough purification to remove these. |
Experimental Protocols
General Protocol for IP-RP-HPLC Purification of Tri-GalNAc-siRNA Conjugates
-
Column Selection: A wide-pore C4 column is recommended for resolving the duplex.
-
Mobile Phase Preparation:
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Apply the crude conjugate sample to the column.
-
Develop a linear gradient of increasing Mobile Phase B to elute the conjugate. The specific gradient will need to be optimized based on the hydrophobicity of the conjugate.
-
-
Detection: Monitor the elution profile using UV detection at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions.
-
Desalting: Desalt the pooled fractions to remove the ion-pairing reagent.
Protocol for PAGE Purification
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve the desired conjugate size.
-
Sample Preparation: Dissolve the crude conjugate in a suitable loading buffer.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant voltage until the desired separation is achieved.
-
Visualization: Visualize the bands using UV shadowing. Be cautious to minimize UV exposure to prevent cross-linking.
-
Excision and Elution: Excise the band corresponding to the pure conjugate and elute the product from the gel matrix.
-
Product Recovery: Recover the purified conjugate by precipitation or another suitable method. Continuous-flow PAGE can be employed to increase recovery to around 70%.
Visualizations
General Purification Workflow
Caption: A generalized workflow for the purification of Tri-GalNAc conjugates.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
Preventing degradation of Tri-GalNAc(OAc)3 TFA during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tri-GalNAc(OAc)3 TFA during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: To ensure the stability of this compound, it is crucial to store it under the correct conditions. The compound is sensitive to moisture and temperature fluctuations.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Short-term (up to 1 month): -20°CLong-term (up to 6 months): -80°C[1][2] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas, such as nitrogen or argon.[3] | Prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Light | Protect from light.[1] | Minimizes the risk of light-induced degradation. |
| Container | Use a tightly sealed, amber-colored vial. | Prevents moisture ingress and protects from light. |
Q2: How should I handle this compound upon receiving it and before use?
A2: Proper handling is critical to prevent contamination and degradation.
-
Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator.[3] This prevents condensation of atmospheric moisture on the cold compound.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.
-
Weighing: Weigh the required amount quickly to minimize exposure to air.
-
Resealing: Tightly reseal the vial immediately after use and store it at the recommended temperature.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways involve the hydrolysis of the acetyl ester groups and potential issues arising from the hygroscopic nature of the compound.
-
Deacetylation: The acetyl groups on the GalNAc sugar moieties are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This leads to the formation of partially or fully deacetylated impurities.
-
Hygroscopicity: Both the carbohydrate structure and the trifluoroacetate (B77799) (TFA) salt can attract and retain moisture from the atmosphere. Absorbed water can act as a reactant and a solvent, facilitating degradation reactions.
Q4: Can the trifluoroacetate (TFA) counter-ion cause any stability issues?
A4: While TFA salts are generally stable, residual TFA from synthesis or purification can be acidic and potentially catalyze the hydrolysis of the acetyl groups, especially if moisture is present. For sensitive applications, removal of excess TFA may be considered.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased purity over time (as determined by HPLC, NMR, or MS) | Improper Storage: Exposure to moisture and/or elevated temperatures. | 1. Review storage conditions. Ensure the compound is stored at -20°C or -80°C in a tightly sealed container under an inert atmosphere.2. Before use, always allow the vial to equilibrate to room temperature in a desiccator. |
| Clumping or change in physical appearance of the solid | Moisture Absorption: The compound is hygroscopic. | 1. Handle the compound in a low-humidity environment (e.g., a glove box).2. Minimize the time the container is open.3. Store the vial within a larger, sealed container with a desiccant. |
| Inconsistent experimental results | Degradation of stock solutions: Stock solutions, especially if not prepared in anhydrous solvents and stored properly, can degrade. | 1. Prepare fresh stock solutions for critical experiments.2. If storing stock solutions, use anhydrous solvents, aliquot into single-use vials, and store at -80°C.3. Perform a quick purity check of the stock solution if it has been stored for an extended period. |
| Presence of unexpected peaks in analytical chromatograms or spectra | Deacetylation or other degradation: Formation of partially deacetylated species or other breakdown products. | 1. Analyze the sample using LC-MS to identify the mass of the impurities, which can indicate the number of acetyl groups lost.2. Refer to the experimental protocols below to perform a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for detecting and quantifying this compound and its potential degradation products.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Column: A C18 reversed-phase column suitable for biomolecule separation (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode, scanning a mass range that includes the parent ion of this compound and its expected deacetylated products.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and assess the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for 2, 6, and 24 hours.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: Add an equal volume of 3% H2O2 to an aliquot of the stock solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the solid compound at 80°C for 24 hours.
-
Photostability: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Before analysis by HPLC-MS, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC-MS method described in Protocol 1.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control to identify new peaks, which represent degradation products. The mass spectrometer data will help in the identification of these products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Enhancing Metabolic Stability of GalNAc Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the metabolic stability of N-acetylgalactosamine (GalNAc) conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GalNAc-siRNA conjugate shows rapid degradation in vivo. What are the primary metabolic pathways I should consider?
A1: The metabolic degradation of GalNAc-siRNA conjugates primarily occurs through two pathways:
-
Nuclease-mediated degradation of the siRNA backbone: Both exonucleases (acting from the 5' and 3' ends) and endonucleases (cleaving internal linkages) can degrade the siRNA strands. The endo-lysosomal compartments of hepatocytes are particularly rich in nucleases.[1][2][3]
-
Glycosidase-mediated cleavage of the GalNAc ligand: The natural β-O-glycosidic bond linking the GalNAc sugars to the linker is susceptible to cleavage by glycosidases within the hepatocyte.[4][5] This can lead to the loss of the targeting ligand, reducing the conjugate's efficacy.
To troubleshoot, first, determine which component is degrading more rapidly. Analyzing metabolites in liver homogenates or plasma can help identify whether you are seeing shortened siRNA strands or free GalNAc and linker components.
Q2: What are the most effective chemical modifications to stabilize the siRNA backbone against nuclease degradation?
A2: Several chemical modifications can significantly enhance the metabolic stability of the siRNA backbone:
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with sulfur in the phosphate (B84403) backbone protects against nuclease cleavage. PS linkages are commonly introduced at the 5' and 3' ends of both the sense and antisense strands.
-
2'-Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), increase resistance to nucleases. Alternating patterns of these modifications are often used.
-
Enhanced Stabilization Chemistry (ESC): This design incorporates a higher degree of 2'-OMe and 2'-F modifications along with terminal PS linkages at both 5' ends of the duplex, leading to substantially improved potency and duration of effect.
-
Locked Nucleic Acid (LNA) and Morpholino Modifications: Incorporating LNA or morpholino monomers, particularly at the 5' end of the sense strand, can enhance metabolic stability and reduce off-target effects.
Q3: My conjugate appears stable, but the in vivo efficacy is low. Could the linker be the issue?
A3: Yes, the linker chemistry plays a crucial role. Even with a stable siRNA, issues with the linker can impair function:
-
Linker Cleavage: As mentioned, the glycosidic bonds are a point of metabolic vulnerability. If the GalNAc moieties are rapidly cleaved, the siRNA will not be efficiently delivered to hepatocytes.
-
Linker Length and Hydrophilicity: The length and chemical nature of the linker can influence the binding affinity to the asialoglycoprotein receptor (ASGPR). A linker that is too short or too hydrophobic may result in suboptimal receptor engagement.
-
"Uncleavable" Linkers: While designing linkers resistant to cleavage seems intuitive for enhancing stability, studies have shown that linkers that are too stable and prevent the release of the siRNA from the GalNAc moiety within the cell can impair target knockdown. There is a delicate balance between stability and the ability of the siRNA to be released into the cytoplasm to engage with the RNA-induced silencing complex (RISC).
Q4: How can I improve the stability of the GalNAc ligand itself?
A4: To combat glycosidase-mediated cleavage, you can replace the natural β-O-glycosidic linkage with more stable alternatives:
-
S-glycosides (thioglycosides)
-
C-glycosides
-
N-glycosides
These modified anomeric linkages have shown resistance to degradation in plasma and liver while maintaining high affinity for the ASGPR and supporting robust gene silencing in vivo.
Data Summary Tables
Table 1: Impact of Enhanced Stabilization Chemistry (ESC) on siRNA Potency
| Conjugate Pair | Target | Chemistry | ED50 in Mice (mg/kg) | Reference |
| siTTR-1 | Transthyretin (TTR) | Standard Template Chemistry (STC) | ~5 | |
| siTTR-2 | Transthyretin (TTR) | Enhanced Stabilization Chemistry (ESC) | ~1 | |
| siAT-1 | Antithrombin (AT) | Standard Template Chemistry (STC) | >10 | |
| siAT-2 | Antithrombin (AT) | Enhanced Stabilization Chemistry (ESC) | ~2.5 |
Table 2: In Vivo Biophase Half-Life of GalNAc-siRNAs Across Species
| Species | Biophase Half-Life Range | Reference |
| Mouse | 0.6 - 3 weeks | |
| Monkey | 1 - 8 weeks | |
| Human | 1.5 - 14 weeks |
Table 3: Metabolic Stability of Modified Anomeric Linkages in GalNAc-siRNA Conjugates in Mouse Liver (8h post-dose)
| Anomeric Linkage | % Intact GalNAc-Conjugated Sense Strand | Reference |
| Natural β-O-glycosidic | Not Detected | |
| β-S-glycosidic | Intact | |
| β-N-glycosidic | Intact | |
| α-C-glycosidic | Intact |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Homogenate
This protocol is designed to assess the stability of GalNAc conjugates against the metabolic enzymes present in the liver.
Materials:
-
GalNAc-siRNA conjugate
-
Liver homogenate (e.g., mouse, rat, human S9 fraction)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Analysis equipment (e.g., HPLC, LC-MS)
Methodology:
-
Prepare a stock solution of your GalNAc-siRNA conjugate in PBS.
-
Dilute the liver homogenate to the desired concentration in PBS.
-
In separate tubes, mix the siRNA conjugate with the liver homogenate to a final concentration (e.g., 0.1 mg/mL).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity (e.g., by adding a stop solution or flash freezing).
-
Analyze the samples by HPLC or LC-MS to quantify the percentage of the full-length sense and antisense strands remaining.
Protocol 2: In Vivo Evaluation of Metabolic Stability and Efficacy in Mice
This protocol outlines a typical in vivo study to assess the pharmacokinetics and pharmacodynamics of stabilized GalNAc conjugates.
Materials:
-
GalNAc-siRNA conjugate formulated in saline or PBS
-
C57BL/6 mice (or other appropriate strain)
-
Standard laboratory equipment for subcutaneous injections and blood/tissue collection
Methodology:
-
Acclimate female C57BL/6 mice (6-8 weeks old) to the laboratory conditions.
-
Prepare dosing solutions of the GalNAc-siRNA conjugate in sterile PBS or saline.
-
Administer a single subcutaneous injection of the conjugate at the desired dose (e.g., 1-10 mg/kg). Include a vehicle control group (PBS or saline).
-
At predetermined time points (e.g., 2, 8, 24 hours for metabolite analysis; 4, 7, 14, 28 days for efficacy), euthanize a cohort of animals (n=3 per group).
-
Collect blood for serum analysis (e.g., target protein levels) and liver tissue.
-
For metabolic stability analysis, harvest the liver, and extract the oligonucleotides using solid-phase extraction. Analyze the extracts by LC-MS to determine the concentration of the intact conjugate and its metabolites.
-
For efficacy analysis, extract total RNA from the liver and perform qRT-PCR to quantify the target mRNA knockdown relative to a housekeeping gene.
Visualizations
Caption: Metabolic fate of GalNAc-siRNA conjugates from administration to therapeutic action.
Caption: In vivo experimental workflow for PK/PD analysis of GalNAc conjugates.
References
- 1. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Drugs: Strategies for Metabolism and Metabolite Profiling and Identification - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]
- 5. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the hook effect in Tri-GalNAc mediated protein uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Tri-GalNAc mediated protein uptake experiments, with a specific focus on overcoming the high-dose hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tri-GalNAc mediated protein uptake?
Tri-GalNAc mediated protein uptake is a highly specific process that primarily occurs in hepatocytes (liver cells). It relies on the interaction between the Tri-GalNAc ligand, which is conjugated to a protein of interest, and the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells. This binding event triggers clathrin-mediated endocytosis, where the cell membrane engulfs the Tri-GalNAc-protein-ASGPR complex, forming a vesicle that is trafficked into the cell. The acidic environment of the endosome causes the dissociation of the complex, and the ASGPR is recycled back to the cell surface.[1][2]
Q2: What is the "hook effect" in the context of Tri-GalNAc mediated protein uptake?
The hook effect, also known as the prozone effect, is a phenomenon observed in many binding assays where an excessively high concentration of the binding ligand leads to a decrease in the measured signal, in this case, protein uptake.[3][4] In the context of Tri-GalNAc mediated protein uptake, at optimal concentrations, a ternary complex is formed between the Tri-GalNAc conjugated protein, the target protein, and the ASGPR, leading to efficient uptake. However, at very high concentrations of the Tri-GalNAc conjugate, the formation of non-productive binary complexes (e.g., Tri-GalNAc conjugate binding to the receptor without the target protein, or the conjugate binding to the target protein in solution) becomes dominant. These binary complexes compete with the formation of the productive ternary complex, resulting in a paradoxical decrease in protein uptake.[3]
Q3: Which cell lines are suitable for studying Tri-GalNAc mediated protein uptake?
Hepatocyte-derived cell lines that express high levels of the asialoglycoprotein receptor (ASGPR) are ideal for these studies. The most commonly used cell line is HepG2 , a human liver cancer cell line. Other liver-derived cell lines like Huh7 can also be used. It is crucial to confirm ASGPR expression levels in the chosen cell line before conducting experiments.
Q4: What are some common positive and negative controls for these experiments?
-
Positive Control: A Tri-GalNAc conjugated protein that has been previously shown to be efficiently taken up by ASGPR-expressing cells.
-
Negative Controls:
-
The unconjugated protein of interest (to demonstrate that uptake is Tri-GalNAc dependent).
-
A Tri-GalNAc conjugate in a cell line that does not express ASGPR (e.g., HeLa cells).
-
Co-incubation with an excess of free Tri-GalNAc or asialofetuin to competitively inhibit ASGPR-mediated uptake.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no protein uptake | Low ASGPR expression in cells: The chosen cell line may not express sufficient levels of the asialoglycoprotein receptor. | - Confirm ASGPR expression using techniques like Western blot or qPCR.- Use a well-characterized cell line with high ASGPR expression, such as HepG2. |
| Inefficient Tri-GalNAc conjugation: The Tri-GalNAc ligand may not be properly conjugated to the protein of interest. | - Verify the conjugation efficiency using methods like mass spectrometry or gel electrophoresis.- Optimize the conjugation chemistry. | |
| Suboptimal experimental conditions: Incubation time, temperature, or media composition may not be optimal. | - Optimize incubation time (typically 4-24 hours).- Ensure experiments are conducted at 37°C.- Check for interfering components in the cell culture media. | |
| High background signal | Non-specific binding: The protein of interest may be non-specifically binding to the cell surface or plasticware. | - Include appropriate washing steps to remove unbound protein.- Block non-specific binding sites with bovine serum albumin (BSA).- Use low-binding microplates. |
| Autofluorescence: Cells or media components may be autofluorescent at the detection wavelength. | - Use a spectrally distinct fluorescent label.- Include an "unstained" or "no-protein" control to measure background fluorescence. | |
| Decreased uptake at high concentrations (Hook Effect) | Excessive Tri-GalNAc conjugate concentration: High concentrations lead to the formation of non-productive binary complexes. | - Perform a dose-response experiment to determine the optimal concentration range for your specific Tri-GalNAc conjugate and protein.- Typically, the hook effect is observed at micromolar concentrations of the conjugate. Start with a lower concentration range (nanomolar) and titrate upwards. |
| Saturation of the ASGPR: At very high concentrations, all available receptors may be saturated, preventing further uptake. | - Refer to the dose-response curve to identify the saturation point.- Work within the linear range of the dose-response curve for quantitative experiments. |
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times used in Tri-GalNAc mediated protein uptake experiments, which can serve as a starting point for experimental design.
| Parameter | Concentration Range | Incubation Time | Cell Line | Reference |
| Tri-GalNAc-biotin conjugate | 2 µM | 4 hours | HepG2 | |
| Fluorescently labeled NeutrAvidin (NA-650) | 500 nM | 4 hours | HepG2 | |
| Tri-GalNAc conjugated siRNA | 16 nM - 200 nM | 4 hours | Primary Human Hepatocytes | |
| PIP-GalNAc conjugate | 50 - 100 nM | 44 - 48 hours | HepG2 |
Experimental Protocols
General Protocol for In Vitro Tri-GalNAc Mediated Protein Uptake Assay
This protocol describes a typical experiment to quantify the uptake of a fluorescently labeled protein conjugated with Tri-GalNAc in an ASGPR-expressing cell line.
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a stock solution of your Tri-GalNAc conjugated, fluorescently labeled protein of interest in a suitable buffer (e.g., PBS).
-
Prepare serial dilutions of the conjugate to test a range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the different concentrations of the Tri-GalNAc conjugated protein to the wells.
-
Include negative controls: unconjugated fluorescent protein and a competitive inhibitor like free Tri-GalNAc (at a high concentration, e.g., 100x molar excess).
-
Incubate the plate for the desired time (e.g., 4 hours) at 37°C and 5% CO2.
-
-
Washing and Lysis:
-
Remove the treatment solutions from the wells.
-
Wash the cells three times with cold PBS to remove any unbound protein.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Normalize the fluorescence signal to the total protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).
-
Protocol for Visualizing Protein Uptake using Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of the internalized protein.
-
Cell Seeding:
-
Seed HepG2 cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
-
Treatment:
-
Follow the same treatment procedure as in the quantitative assay (Protocol 1), using the optimal concentration of the Tri-GalNAc conjugated protein determined previously.
-
-
Staining (Optional):
-
After the incubation period, you can stain for specific organelles to assess co-localization. For example, use a lysosomal marker like LysoTracker to see if the protein is trafficked to the lysosome.
-
You can also stain the nucleus with a dye like DAPI or Hoechst for better visualization of the cells.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
If intracellular staining is required, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Imaging:
-
Mount the coverslips with a suitable mounting medium.
-
Image the cells using a confocal microscope, capturing images in the channels corresponding to your fluorescently labeled protein and any organelle stains.
-
Visualizations
Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugated proteins.
Caption: Workflow for identifying and overcoming the hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for NHS ester activation of Tri-GalNAc
Technical Support Center: Optimizing Tri-GalNAc NHS Ester Activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the N-hydroxysuccinimide (NHS) ester activation of carboxylated Tri-GalNAc ligands.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why is the yield of my Tri-GalNAc-NHS ester consistently low?
Answer:
Low yield is a common issue stemming from several potential factors. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive.[1] The stability and reactivity of all components are critical.
-
Reagent Quality: Ensure that your coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS (or sulfo-NHS), are fresh and have been stored under anhydrous conditions. EDC and NHS esters are highly moisture-sensitive.[2] It is recommended to purchase high-purity, desiccated reagents and equilibrate them to room temperature before opening to prevent moisture condensation.[3]
-
Solvent Purity: Use anhydrous, amine-free solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[4] DMF can degrade into dimethylamine, which will compete with your desired reaction.[4] Always use a high-purity grade of DMF.
-
Reaction pH: The activation of the carboxylic acid by EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction with an amine (if performing a one-pot conjugation) is optimal at a pH of 7.2-8.5. For the activation step alone, maintaining a pH around 6.0 in a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is often preferred before proceeding to conjugation.
-
Stoichiometry: An excess of EDC and NHS is typically required. A molar ratio of 1.5-2.0 equivalents of EDC and 2.0-3.0 equivalents of NHS relative to the Tri-GalNAc-COOH is a common starting point. One study noted that for antibody conjugation, using 25 equivalents of the NHS ester yielded the best labeling efficiency.
Question: My activated Tri-GalNAc-NHS ester appears to be hydrolyzing before I can use it for conjugation. How can I minimize this?
Answer:
NHS ester hydrolysis is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with rising pH.
-
Control pH: The half-life of a typical NHS ester is several hours at pH 7 but can drop to mere minutes at pH values above 8.5. If preparing the NHS ester for isolation, perform the activation in an anhydrous organic solvent. If preparing it for immediate use in an aqueous buffer, be prepared to proceed with the conjugation step as quickly as possible.
-
Temperature: Perform reactions at room temperature or below (4°C) to slow the rate of hydrolysis.
-
Immediate Use: It is best practice to prepare the NHS ester solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.
Table 1: Influence of pH on NHS Ester Half-Life
| pH | Temperature | Approximate Half-Life | Reference |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp. | ~180 minutes | |
| 8.5 | Room Temp. | ~130 minutes | |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | ~110-125 minutes | |
Question: I am observing unexpected side products in my final reaction mixture. What could be the cause?
Answer:
Side reactions can compete with the desired activation, reducing purity and yield.
-
EDC-Related Side Products: In the absence of a sufficient amount of NHS, the EDC-activated carboxyl group (an O-acylisourea intermediate) can rearrange to form an inactive N-acylisourea. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.
-
Reactions with Buffer Components: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction by reacting with the newly formed NHS ester. If needed, these buffers can be used at the end of the procedure to quench the reaction.
-
Reactivity with Other Nucleophiles: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly at higher pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving the Tri-GalNAc-COOH and coupling reagents?
For the initial activation, a high-purity, anhydrous grade of DMF or DMSO is recommended, as many Tri-GalNAc derivatives and NHS esters have limited aqueous solubility. When adding the dissolved reagents to an aqueous reaction for conjugation, ensure the final concentration of the organic solvent is kept low (typically <10%) to avoid protein denaturation.
Q2: What molar ratio of EDC/NHS to Tri-GalNAc-COOH should I use?
A common starting point is a molar excess of the coupling reagents. A typical ratio is 1:1.5:3 (Tri-GalNAc-COOH : EDC : NHS). However, optimization may be required. For challenging conjugations, ratios may be increased. For example, when labeling antibodies, a 25-fold excess of the Tri-GalNAc-NHS ester has been used effectively.
Q3: What is the ideal pH for the activation reaction?
The activation reaction proceeds via two steps.
-
Carboxyl Activation: EDC reacts with the carboxyl group most efficiently under slightly acidic conditions (pH 4.5-6.0).
-
NHS Ester Formation: NHS reacts with the activated intermediate to form the semi-stable NHS ester. This step is also efficient in the same pH range.
For subsequent conjugation to a primary amine, the optimal pH is between 7.2 and 8.5 to ensure the amine is deprotonated and sufficiently nucleophilic. A two-step process, where activation is performed at pH ~6.0 followed by adjustment to pH ~7.5-8.0 for conjugation, is often ideal.
Q4: How can I monitor the progress of the activation reaction?
The reaction can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting Tri-GalNAc-COOH and the formation of a new, less polar product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of the conversion of the starting material to the NHS ester.
-
Mass Spectrometry (MS): To confirm the mass of the desired Tri-GalNAc-NHS ester product.
-
UV-Vis Spectrophotometry: The release of the NHS byproduct upon hydrolysis or reaction can be monitored by an increase in absorbance at 260 nm.
Q5: How should I purify the final Tri-GalNAc-NHS ester?
If the NHS ester is being isolated before conjugation, purification can be achieved using silica (B1680970) gel column chromatography under anhydrous conditions. If the activation is performed and immediately used for conjugation, the final conjugate is typically purified away from excess reagents and byproducts using size-exclusion chromatography (e.g., gel filtration) or dialysis.
Experimental Protocols & Visualizations
Protocol 1: Two-Step Activation and Conjugation
This protocol is designed for conjugating Tri-GalNAc-COOH to a protein containing primary amines.
Materials:
-
Tri-GalNAc-COOH
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO
-
Protein to be labeled
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve or dialyze the protein into the Conjugation Buffer (PBS, pH 7.4).
-
Prepare Reagents: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Activate Tri-GalNAc:
-
Dissolve Tri-GalNAc-COOH in a minimal amount of anhydrous DMSO.
-
In a separate tube, dissolve EDC (1.5 eq) and Sulfo-NHS (3 eq) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the dissolved Tri-GalNAc-COOH.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugate to Protein:
-
Immediately add the activated Tri-GalNAc-NHS ester solution to the protein solution. A typical molar excess of 20-fold NHS ester to protein is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes.
-
Purify Conjugate: Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
Caption: Experimental workflow for the two-step activation and conjugation of Tri-GalNAc.
Caption: Troubleshooting decision tree for low-yield Tri-GalNAc-NHS ester reactions.
References
Validation & Comparative
The Power of Three: Trivalent GalNAc Ligands Show Superior Binding Affinity for the Asialoglycoprotein Receptor
A comprehensive analysis of experimental data reveals a significant enhancement in binding affinity for the asialoglycoprotein receptor (ASGPR) with increasing valency of N-acetylgalactosamine (GalNAc) ligands. Trivalent constructs, in particular, demonstrate a dramatic improvement in binding compared to their monovalent and divalent counterparts, a critical consideration for researchers in targeted drug delivery and the development of therapies for liver diseases.
The asialoglycoprotein receptor, predominantly expressed on the surface of hepatocytes, is a key target for the delivery of therapeutics to the liver. Ligands based on GalNAc are known to bind to this receptor, facilitating the uptake of conjugated drug molecules into liver cells. The valency of these ligands—the number of GalNAc units presented to the receptor—plays a crucial role in the strength of this interaction. A thorough comparison of mono-, di-, and tri-valent GalNAc ligands underscores the importance of multivalent presentation for achieving high-affinity binding.
Quantitative Comparison of Binding Affinities
Experimental data from surface plasmon resonance (SPR) and other binding assays consistently show a direct correlation between the number of GalNAc units and the binding affinity for the ASGPR. This "cluster effect" results in a substantial decrease in the dissociation constant (Kd), indicating a more stable and prolonged interaction between the ligand and the receptor.[1]
| Valency | Ligand Type | Dissociation Constant (Kd) | Fold Increase in Affinity (approx. vs. Mono-valent) | Reference |
| Mono-valent | GalNAc | 40 µM | 1x | [2] |
| Mono-valent | Bicyclic Bridged Ketal GalNAc Analog | 7.2 µM | ~5.6x | [3] |
| Mono-valent | GalNAc Ligand | 19.6 ± 9.8 nM | - | [4] |
| Di-valent | Bicyclic Bridged Ketal GalNAc Analog | ~1 nM | ~7200x (vs. 7.2 µM) | [3] |
| Di-valent | GalNAc Ligand | 1.3 ± 1.1 nM | ~15x (vs. 19.6 nM) | |
| Tri-valent | Bicyclic Bridged Ketal GalNAc Analog | ~0.03-0.14 nM | ~51,000-240,000x (vs. 7.2 µM) | |
| Tri-valent | GalNAc Ligand | 0.7 ± 0.2 nM | ~28x (vs. 19.6 nM) |
Note: The fold increase in affinity is calculated based on the respective monovalent ligand from the same study for a more direct comparison. A lower Kd value signifies a higher binding affinity.
The data clearly illustrates that while divalent ligands offer a significant improvement over monovalent ones, the leap in affinity is most pronounced with trivalent ligands. This enhancement, often several orders of magnitude, is attributed to the ability of the trivalent structure to simultaneously engage multiple binding sites on the trimeric ASGPR, leading to a much more avid and specific interaction.
Visualizing the Valency Advantage
The following diagram illustrates the concept of mono- and multivalent ligand binding to the asialoglycoprotein receptor.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
Validation of ASGPR Binding Specificity for Tri-GalNAc(OAc)3 TFA: A Comparative Guide
The asialoglycoprotein receptor (ASGPR), a lectin predominantly expressed on the surface of hepatocytes, plays a crucial role in the clearance of circulating glycoproteins by recognizing terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[1][2][3] This receptor's high expression on liver cells and its rapid internalization make it an attractive target for liver-specific drug delivery.[4][5] Among the various ligands developed to exploit this pathway, trivalent GalNAc (Tri-GalNAc) derivatives have demonstrated particularly high affinity and specificity for ASGPR. This guide provides a comparative analysis of the experimental validation of ASGPR binding specificity for a specific derivative, Tri-GalNAc(OAc)3 TFA, a compound used in the synthesis of liver-targeting chimeras (LYTACs).
Mechanism of ASGPR-Mediated Endocytosis
The binding of a Tri-GalNAc-conjugated molecule to ASGPR initiates a cascade of events leading to its internalization and trafficking to the lysosome. The human ASGPR is a hetero-oligomer composed of two subunits, H1 and H2, which form a complex capable of binding ligands with high avidity. The binding is a calcium-dependent process. Upon ligand binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. Inside the cell, the complex moves through early endosomes to late endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand is transported to the lysosome for degradation.
Experimental Validation of Binding Specificity
The specific binding of this compound to ASGPR is validated through a series of in vitro experiments. These assays are designed to demonstrate high-affinity binding, receptor dependence, and cell-type specificity.
A typical workflow to validate a new Tri-GalNAc conjugate involves synthesizing the molecule, performing biochemical binding assays, and conducting cell-based uptake and competition experiments.
Comparative Performance Data
The high affinity of trivalent GalNAc ligands for ASGPR is a key performance indicator. This is often compared to monovalent ligands or other targeting molecules.
Table 1: Comparison of Binding Affinities for ASGPR
| Ligand | Binding Affinity (KD) | Method | Reference |
| Tri-GalNAc Conjugate (2a) | 0.33 nM | SPR | |
| Tri-GalNAc Conjugate (2b) | 0.15 nM | SPR | |
| N-acetylgalactosamine (GalNAc) | 4.5 µM | SPR | |
| Atorvastatin (unmodified) | 1.0 µM | SPR |
SPR: Surface Plasmon Resonance
Table 2: Inhibition of Ligand Binding to ASGPR
| Compound | IC50 | Assay Type | Reference |
| Validated Hit Compounds | 12 - 100 µM | Fluorescence Polarization | |
| Reference Tri-GalNAc Ligand | 2.5 nM - 100 µM (detection range) | TR-FRET / FP |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to validate the binding specificity of Tri-GalNAc conjugates to ASGPR.
This assay measures the internalization of a fluorescently labeled Tri-GalNAc conjugate in liver cancer cell lines that endogenously express ASGPR, such as HepG2 or Hep3B.
-
Cell Culture: HepG2 cells are cultured in appropriate media until they reach 70-80% confluency in multi-well plates.
-
Treatment: Cells are treated with the fluorescently labeled Tri-GalNAc conjugate (e.g., conjugated to a fluorescent protein like NA-650) at a specific concentration (e.g., 500 nM).
-
Incubation: The cells are incubated for a set period (e.g., 4 hours) to allow for internalization.
-
Analysis: After incubation, cells are washed to remove any non-internalized conjugate. The fluorescence intensity inside the cells is then measured using a plate reader or visualized by fluorescence microscopy. Increased intracellular fluorescence compared to control cells (treated with the fluorescent molecule alone) indicates uptake mediated by the Tri-GalNAc ligand.
This experiment confirms that the uptake is specifically mediated by the ASGPR by showing that an excess of an unlabeled Tri-GalNAc ligand can compete with and inhibit the uptake of the labeled conjugate.
-
Protocol: The Cellular Uptake Assay is performed as described above, with an additional experimental group.
-
Co-incubation: In this group, HepG2 cells are co-incubated with the fluorescently labeled Tri-GalNAc conjugate and a significant excess of unlabeled, free Tri-GalNAc (e.g., Tri-GalNAc-COOH).
-
Analysis: A significant reduction in the intracellular fluorescence in the co-incubated group compared to the group treated with the labeled conjugate alone demonstrates that both molecules are competing for the same binding site on the ASGPR.
To provide definitive evidence that ASGPR is responsible for the uptake, the expression of the receptor is silenced using small interfering RNA (siRNA).
-
Transfection: Hep3B or other suitable cells are transfected with siRNA specifically targeting the ASGPR gene. A non-targeting siRNA is used as a control.
-
Incubation: Cells are incubated for a period (e.g., 48 hours) to allow for the knockdown of the ASGPR protein.
-
Uptake Assay: The Cellular Uptake Assay is then performed on both the ASGPR-knockdown cells and the control cells.
-
Analysis: The degradation or uptake of the Tri-GalNAc conjugate is abolished or significantly reduced in the cells where ASGPR has been knocked down, while uptake remains normal in the control cells. This confirms that the internalization process is dependent on the presence of ASGPR.
SPR is a biophysical technique used to measure the binding affinity (KD) between a ligand and its receptor in real-time without the need for labels.
-
Immobilization: Recombinant ASGPR protein is immobilized on the surface of an SPR sensor chip.
-
Injection: A solution containing the Tri-GalNAc conjugate (e.g., this compound derivative) is flowed over the chip surface at various concentrations.
-
Detection: The binding of the conjugate to the immobilized ASGPR is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Analysis: The association and dissociation rates are measured, and from these kinetics, the equilibrium dissociation constant (KD) is calculated. A lower KD value indicates a higher binding affinity. This method allows for the direct quantitative comparison of binding strengths between different ligands.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 5. Asialoglycoprotein receptor 1 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Liver-Targeting Ligands: Tri-GalNAc(OAc)3 TFA vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to the liver represents a significant advancement in treating a myriad of hepatic diseases. This is largely achieved by leveraging the asialoglycoprotein receptor (ASGPR), a high-capacity, rapidly internalizing receptor exclusively expressed on the surface of hepatocytes. Among the various ligands developed to exploit this pathway, N-acetylgalactosamine (GalNAc) based ligands, particularly in a triantennary configuration, have emerged as the gold standard. This guide provides an objective comparison of Tri-GalNAc(OAc)3 TFA and other prominent liver-targeting ligands, supported by experimental data and detailed protocols to aid researchers in selecting the optimal targeting moiety for their drug delivery systems.
The Central Role of ASGPR in Liver Targeting
The asialoglycoprotein receptor (ASGPR) is a C-type lectin that recognizes and binds terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues of desialylated glycoproteins.[1] This binding triggers clathrin-mediated endocytosis, a highly efficient process for internalizing ligands and their conjugated cargo into the hepatocyte.[2][3] The receptor then recycles back to the cell surface, ready for another round of uptake.[3] The high expression level of ASGPR on hepatocytes, estimated at approximately 500,000 copies per cell, makes it an attractive target for liver-specific drug delivery.[3]
The trivalent configuration of GalNAc ligands has been widely adopted due to the "cluster effect," where the multivalent presentation of the sugar moiety dramatically increases the binding affinity for the trimeric ASGPR. This enhanced affinity translates to more efficient cellular uptake and, consequently, greater therapeutic potency of the conjugated drug.
Performance Comparison of Liver-Targeting Ligands
The efficacy of a liver-targeting ligand is primarily determined by its binding affinity to ASGPR, its efficiency of cellular uptake, and its in vivo biodistribution profile. This section compares Tri-GalNAc with other ligand classes based on these key performance indicators.
Binding Affinity to ASGPR
The dissociation constant (Kd) is a critical measure of the affinity between a ligand and its receptor, with lower Kd values indicating stronger binding. Triantennary GalNAc ligands consistently demonstrate nanomolar to picomolar binding affinities, a significant improvement over monovalent GalNAc.
| Ligand Type | Example | Binding Affinity (Kd) | Reference |
| Monovalent GalNAc | GalNAc | ~40 µM | |
| Divalent GalNAc | Divalent GalNAc conjugate | Not specified, but lower affinity than trivalent | |
| Triantennary GalNAc | Tri-GalNAc | 0.98 - 2.75 nM | |
| Tetraantennary GalNAc | Tetra-GalNAc | Modest improvement over trivalent | |
| Bicyclic Bridged Ketal | Compound 9 | 6-fold higher affinity than GalNAc | |
| Helical Peptide | Peptide 5S | Not specified directly, but demonstrated high uptake |
In Vitro Cellular Uptake Efficiency
The ability of a ligand to be internalized by hepatocytes is a direct measure of its potential to deliver a therapeutic payload. Cellular uptake is often assessed using flow cytometry with fluorescently labeled ligands in ASGPR-expressing cell lines like HepG2.
| Ligand | Cell Line | Uptake Efficiency (Relative to Tri-GalNAc) | Reference |
| Tri-GalNAc-FITC | HepG2 | 1.0 (Reference) | |
| Helical Peptide 5-FITC | HepG2 | ~2.5 | |
| Helical Peptide 5S-FITC | HepG2 | ~3.0 | |
| Non-helical Peptide LD-FITC | HepG2 | ~1.0 |
Note: The helical peptides 5-FITC and 5S-FITC demonstrated significantly higher uptake in HepG2 cells compared to the conventional Tri-GalNAc-FITC.
In Vivo Biodistribution and Liver Targeting
The ultimate test of a liver-targeting ligand is its ability to selectively deliver its cargo to the liver in a living organism, minimizing off-target accumulation. Biodistribution studies are typically performed in animal models using radiolabeled or fluorescently tagged conjugates.
| Ligand Conjugate | Animal Model | Liver Accumulation (% Injected Dose) | Off-Target Accumulation | Reference |
| Unconjugated ASO | Mice | ~12% in hepatocytes | Predominantly in non-parenchymal cells | |
| Tri-GalNAc-ASO | Mice | ~80% in hepatocytes | Significantly reduced | |
| Cholesterol-ASO | Mice | Increased delivery to both hepatocytes and non-parenchymal cells | Preferential accumulation in non-parenchymal cells | |
| GalNAc@PEG@siRNA-PLGA | Mice | Significantly higher than free siRNA and non-targeted nanoparticles | Reduced accumulation in kidney and spleen |
Note: Tri-GalNAc conjugation dramatically shifts the distribution of antisense oligonucleotides (ASOs) to hepatocytes, increasing the therapeutic concentration at the target site. While lipophilic ligands like cholesterol also enhance liver delivery, they tend to accumulate more in non-parenchymal cells compared to the hepatocyte-specific targeting of GalNAc.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare liver-targeting ligands.
Synthesis of this compound
-
Preparation of a protected GalNAc monomer: This usually involves the acetylation of the hydroxyl groups and the installation of a suitable linker precursor at the anomeric position.
-
Coupling to a trivalent scaffold: A core molecule with three reactive sites, such as nitromethanetrispropionic acid, is used to attach three GalNAc monomers.
-
Deprotection and purification: The protecting groups are removed, and the final triantennary GalNAc ligand is purified.
-
Formation of the TFA salt: The purified ligand is treated with trifluoroacetic acid (TFA) to yield the TFA salt, which can improve solubility and stability.
Competitive Binding Assay using Fluorescence Polarization
This assay determines the binding affinity of a test ligand by measuring its ability to displace a fluorescently labeled tracer ligand from the ASGPR.
Materials:
-
Recombinant human trimeric ASGR1 protein
-
Fluorescently labeled Tri-GalNAc tracer (e.g., Alexa-647-Tri-GalNAc)
-
Test ligands (this compound and other comparators)
-
Assay Buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)
-
384-well, black, low-flange microplates
Procedure:
-
Prepare a solution of the ASGR1 protein at a concentration around the Kd of the tracer ligand in the assay buffer.
-
Prepare a solution of the fluorescently labeled Tri-GalNAc tracer at a fixed concentration (e.g., 1 nM) in the assay buffer.
-
Prepare serial dilutions of the test ligands in the assay buffer, starting from a high concentration (e.g., 10 µM).
-
In each well of the 384-well plate, mix the ASGR1 protein solution, the fluorescent tracer solution, and a dilution of the test ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a suitable microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that displaces 50% of the fluorescent tracer).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
In Vitro Cellular Uptake Assay using Flow Cytometry
This method quantifies the internalization of fluorescently labeled ligands into ASGPR-expressing cells.
Materials:
-
HepG2 cells (ASGPR-positive) and a control cell line (e.g., HeLa, ASGPR-negative)
-
Fluorescently labeled ligands (e.g., FITC-Tri-GalNAc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HepG2 and control cells in 24-well plates and allow them to adhere overnight.
-
Prepare solutions of the fluorescently labeled ligands at a desired concentration (e.g., 5 µM) in cell culture medium.
-
Remove the culture medium from the cells and add the ligand solutions.
-
Incubate the cells for a specific time (e.g., 2 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound ligand.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Compare the MFI of cells treated with different ligands to determine their relative uptake efficiency. The MFI of untreated cells should be used as a background control.
In Vivo Biodistribution Study
This experiment tracks the distribution of a labeled ligand in a living animal over time.
Materials:
-
Animal model (e.g., male C57BL/6 mice, 6-8 weeks old)
-
Radiolabeled (e.g., with 125I or 111In) or fluorescently labeled (e.g., with Alexa647) ligand conjugates
-
Saline solution for injection
-
Anesthesia
-
Imaging system (e.g., IVIS for fluorescence imaging, or a gamma counter for radiolabeled compounds)
Procedure:
-
Administer the labeled ligand conjugate to the mice via a specific route (e.g., intravenous or subcutaneous injection) at a defined dose (e.g., 300 pmol per mouse).
-
At various time points post-injection (e.g., 1, 2, 6, 12, and 24 hours), anesthetize the mice and perform whole-body imaging.
-
For a more detailed analysis, at the final time point, euthanize the mice and harvest major organs (liver, kidneys, spleen, heart, lungs, etc.).
-
Measure the radioactivity or fluorescence intensity in each organ using the appropriate instrument.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the ASGPR-mediated endocytosis pathway and the workflows for the key experiments described above.
Caption: ASGPR-Mediated Endocytosis Pathway.
Caption: Key Experimental Workflows.
Conclusion
The development of liver-targeting ligands has revolutionized the field of hepatic drug delivery. While this compound and other triantennary GalNAc conjugates remain the benchmark for efficient and specific hepatocyte targeting, ongoing research continues to yield novel ligands with potentially superior properties. The data presented in this guide highlights the exceptional performance of triantennary GalNAc in terms of binding affinity, cellular uptake, and in vivo liver targeting. However, emerging alternatives, such as helical peptides with strategically positioned GalNAc moieties, demonstrate the potential for even greater uptake efficiency and selectivity.
For researchers and drug developers, the choice of a targeting ligand will depend on the specific application, the nature of the therapeutic cargo, and the desired pharmacokinetic profile. The experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of different ligand candidates, enabling the selection of the most effective targeting strategy for the development of next-generation liver-targeted therapies.
References
A Head-to-Head Battle in the Liver: Tri-GalNAc Conjugated siRNA vs. ASOs
A Comparative Guide for Researchers and Drug Developers
The advent of Tri-GalNAc conjugation has revolutionized the field of oligonucleotide therapeutics, enabling potent and specific gene silencing in the liver. This guide provides a comprehensive comparison of the two leading platforms, Tri-GalNAc conjugated small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and key experimental considerations. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to facilitate informed decisions in the selection and application of these powerful therapeutic modalities.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of Tri-GalNAc conjugated siRNAs and ASOs based on available preclinical and clinical data. It is important to note that a direct head-to-head clinical comparison targeting the same gene under identical conditions is not extensively available in published literature. The data presented here is a synthesis of findings from various studies to provide a comparative perspective.
| Feature | Tri-GalNAc Conjugated siRNA | Tri-GalNAc Conjugated ASO | Key Considerations |
| Mechanism of Action | RNA interference (RNAi) pathway, leading to mRNA cleavage by the RISC complex in the cytoplasm.[1] | Multiple mechanisms including RNase H-mediated mRNA degradation, modulation of pre-mRNA splicing in the nucleus, and steric hindrance of translation in the cytoplasm.[2][3][4][5] | The choice of platform may depend on the desired mechanism of action and the subcellular location of the target RNA. |
| Potency (ED50 in vivo) | High potency, with reported ED50 values as low as 1 mg/kg for targeting transthyretin (TTR). | Significant enhancement in potency with GalNAc conjugation. For instance, a GalNAc-conjugated ASO targeting MyD88 showed an ED50 of approximately 2.5 mg/kg, a 6-fold improvement over its unconjugated parent. | Both platforms exhibit high potency, enabling subcutaneous administration at low doses. |
| Duration of Effect | Long duration of action, with gene silencing effects lasting for months after a single dose. | Also demonstrates a prolonged duration of effect. | The extended duration of both platforms allows for infrequent dosing regimens, improving patient compliance. |
| Off-Target Effects | Primarily driven by "seed region" mediated binding of the guide strand to unintended mRNAs, leading to miRNA-like off-target effects. | Can be mediated by hybridization to partially complementary sequences, leading to RNase H-dependent cleavage of unintended transcripts. | Both platforms have strategies to mitigate off-target effects through chemical modifications and careful sequence design. |
| Chemical Modifications | Double-stranded RNA with extensive modifications to enhance stability and minimize off-target effects. | Single-stranded DNA or RNA with various chemical modifications to improve stability, binding affinity, and reduce toxicity. | The specific chemical modifications can significantly impact the performance and safety profile of the oligonucleotide. |
Delving into the Mechanisms: How They Work
The efficacy of both Tri-GalNAc conjugated siRNA and ASOs hinges on their ability to be efficiently delivered to hepatocytes and to engage with their respective molecular machineries to silence target gene expression.
The Tri-GalNAc Targeting Moiety: A Key to the Liver
Both platforms utilize a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid and specific uptake of the oligonucleotide into the liver cells via endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using RNA‑seq to Assess Off‑Target Effects of Antisense Oligonucleotides in Human Cell Lines - ProQuest [proquest.com]
- 5. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Confirmation of Cellular Uptake for Tri-GalNAc Conjugates
For researchers, scientists, and drug development professionals, confirming the efficient and specific cellular uptake of Tri-GalNAc (triantennary N-acetylgalactosamine) conjugates is a critical step in the development of liver-targeted therapeutics. This guide provides a comparative overview of common in vitro assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.
The targeted delivery of therapeutics to hepatocytes is primarily mediated by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells. Tri-GalNAc serves as a high-affinity ligand for ASGPR, facilitating receptor-mediated endocytosis of the conjugated cargo, such as siRNAs, antisense oligonucleotides, or larger protein complexes.[1][2] The assays detailed below are designed to quantify this uptake, confirm its specificity, and visualize the intracellular fate of the conjugates.
Comparative Analysis of In Vitro Uptake Assays
A variety of methodologies can be employed to assess the cellular uptake of Tri-GalNAc conjugates. The choice of assay depends on the specific research question, the nature of the conjugate, and the desired throughput. The following table summarizes and compares the most frequently used techniques.
| Assay Method | Principle | Key Metrics | Throughput | Advantages | Limitations |
| Flow Cytometry | Quantifies the fluorescence of individual cells that have internalized a fluorescently labeled conjugate. | Mean Fluorescence Intensity (MFI) | Medium to High | Provides quantitative, single-cell data; allows for population analysis. | Requires fluorescent labeling of the conjugate; indirect measure of subcellular localization. |
| Confocal Microscopy | Visualizes the subcellular localization of fluorescently labeled conjugates within cells. | Co-localization with endosomal/lysosomal markers | Low | Provides high-resolution images of intracellular trafficking; confirms internalization. | Not inherently quantitative; lower throughput. |
| Plate Reader-based Fluorescence Assay | Measures the total fluorescence intensity from a population of cells in a microplate well. | Total Fluorescence Units | High | High-throughput; straightforward and rapid. | Lacks single-cell resolution; potential for background interference. |
| Western Blotting | Measures the downstream effect of the conjugate, such as the degradation of a target protein (e.g., in LYTACs). | Target protein levels | Low to Medium | Measures a functional outcome of uptake; does not require labeling of the conjugate itself. | Indirect measure of uptake; can be influenced by downstream cellular processes. |
| In-Gel Fluorescence | Detects and quantifies fluorescently labeled conjugates that have been taken up by cells, after cell lysis and gel electrophoresis. | Fluorescence intensity of bands | Low | Can be used for conjugates of various sizes, like antibodies. | Semi-quantitative; lower throughput. |
| Radioligand Binding Assay | Measures the binding and internalization of a radiolabeled conjugate. | Counts Per Minute (CPM) | Medium | High sensitivity and specificity. | Requires handling of radioactive materials. |
Experimental Workflows and Signaling Pathways
The general workflow for confirming the cellular uptake of Tri-GalNAc conjugates involves several key steps, from initial incubation to data analysis. The specificity of the uptake is a crucial aspect to verify, typically through competition assays or the use of control cell lines that do not express ASGPR.
Caption: General workflow for confirming ASGPR-mediated cellular uptake of Tri-GalNAc conjugates.
The binding of a Tri-GalNAc conjugate to the ASGPR on the hepatocyte surface initiates a cascade of events leading to its internalization and subsequent trafficking through the endo-lysosomal pathway.
Caption: Simplified signaling pathway of ASGPR-mediated endocytosis of Tri-GalNAc conjugates.
Detailed Experimental Protocols
Below are detailed protocols for three of the most common assays used to confirm the cellular uptake of Tri-GalNAc conjugates.
Flow Cytometry for Quantitative Uptake Analysis
This protocol allows for the quantification of conjugate uptake on a per-cell basis.
Materials:
-
HepG2 cells (ASGPR-positive) and HeLa cells (ASGPR-negative)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., FITC-labeled)
-
Unlabeled GalNAc for competition assay
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 and HeLa cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
For direct uptake measurement, add the fluorescently labeled Tri-GalNAc conjugate to the cell culture medium at the desired concentration (e.g., 1 µM) and incubate for a specified time (e.g., 2 hours) at 37°C.[3]
-
For the competition assay, pre-incubate a set of HepG2 cells with a high concentration of free GalNAc (e.g., 100-fold molar excess) for 30 minutes before adding the fluorescently labeled conjugate.
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with culture medium and transfer the cell suspension to microcentrifuge tubes.
-
-
Sample Preparation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 488 nm for FITC).
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
Calculate the mean fluorescence intensity (MFI) for each condition.[3]
-
Expected Results: A significantly higher MFI should be observed in HepG2 cells compared to HeLa cells. In the competition assay, the MFI in HepG2 cells pre-treated with free GalNAc should be substantially reduced compared to those treated with the fluorescent conjugate alone.
Confocal Microscopy for Visualization of Internalization
This method provides visual confirmation of conjugate internalization and subcellular localization.
Materials:
-
HepG2 cells
-
Glass-bottom culture dishes or chamber slides
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., Alexa Fluor 647-labeled)
-
Lysosomal marker (e.g., LysoTracker Green)
-
Hoechst 33342 for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells on glass-bottom dishes and allow them to adhere and grow to 50-60% confluency.
-
Treatment: Add the fluorescently labeled Tri-GalNAc conjugate to the culture medium and incubate for the desired time (e.g., 4 hours) at 37°C.
-
Lysosomal Staining: In the last 30-60 minutes of incubation, add the LysoTracker probe to the medium according to the manufacturer's instructions.
-
Washing and Fixation:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
-
Nuclear Staining: Incubate the cells with Hoechst 33342 in PBS for 10 minutes.
-
Imaging:
-
Wash the cells a final time with PBS.
-
Add fresh PBS to the dish and image using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophores.
-
Expected Results: The fluorescent signal from the Tri-GalNAc conjugate should be observed as distinct puncta within the cytoplasm of the HepG2 cells. Co-localization of the conjugate's signal with the LysoTracker signal will indicate trafficking to the lysosomes.[4]
Plate Reader-Based Assay for High-Throughput Screening
This protocol is suitable for screening multiple conjugates or conditions in parallel.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom microplates
-
Fluorescently labeled Tri-GalNAc conjugate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat the cells with a serial dilution of the fluorescently labeled Tri-GalNAc conjugate and incubate for a set time (e.g., 4 hours) at 37°C. Include untreated cells as a background control.
-
Washing: Aspirate the medium and wash the cells three times with PBS to remove any non-internalized conjugate.
-
Cell Lysis: Add lysis buffer to each well and incubate for 15-30 minutes on a shaker to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the average fluorescence of the untreated control wells from all other readings. The resulting fluorescence intensity is proportional to the amount of internalized conjugate.
Expected Results: A dose-dependent increase in fluorescence intensity should be observed with increasing concentrations of the Tri-GalNAc conjugate.
By employing these well-established in vitro assays, researchers can effectively confirm and quantify the cellular uptake of their Tri-GalNAc conjugates, providing a solid foundation for further preclinical and clinical development.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Standards for Glycosylated Compounds
For researchers, scientists, and drug development professionals navigating the complexities of glycoanalysis, the selection of appropriate mass spectrometry (MS) standards is a critical step in achieving accurate and reproducible results. This guide provides an objective comparison of commercially available standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standards for your analytical needs.
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that significantly influences the structure, function, and stability of biomolecules. In the biopharmaceutical industry, comprehensive characterization of glycosylation is a regulatory requirement for monoclonal antibodies (mAbs) and other glycoprotein (B1211001) therapeutics, as variations can impact safety and efficacy. Mass spectrometry has become the cornerstone of detailed glycan analysis, and the use of well-characterized standards is paramount for method validation, system suitability testing, and quantitative accuracy.
Types of Commercially Available Standards
Commercially available MS standards for glycosylated compounds can be broadly categorized into two main types:
-
Glycan Standards: These are purified, individual glycan structures or libraries of glycans that have been released from a glycoprotein. They are available in both unlabeled and labeled forms. Labeled glycans are derivatized with a tag that enhances ionization efficiency in MS and often allows for fluorescence detection. Common labels include 2-aminobenzamide (B116534) (2-AB), procainamide (B1213733) (ProA), and proprietary tags like Waters' RapiFluor-MS (RFMS) and Agilent's InstantPC. Isotope-labeled glycans, such as those incorporating 13C or 15N, are used as internal standards for absolute quantification.
-
Glycoprotein Standards: These are intact glycoproteins with well-characterized glycosylation profiles. The most prominent examples are the NISTmAb and USP monoclonal antibody reference standards. These standards are invaluable for method development, system suitability testing, and for assessing the entire analytical workflow, from glycan release to MS analysis.
Performance Comparison of Commercial Standards
The choice of a glycan standard significantly impacts the sensitivity, reproducibility, and quantitative accuracy of an MS-based glycoanalysis workflow. The following sections provide a comparative overview of popular commercial standards based on published experimental data.
Labeled Glycan Standards: A Head-to-Head Comparison
A study directly compared the performance of two widely used N-glycan sample preparation kits: the Agilent AdvanceBio Gly-X N-glycan prep with InstantPC kit and the Waters GlycoWorks RapiFluor-MS N-glycan kit.[1] Both kits offer a complete workflow for releasing, labeling, and purifying N-glycans for subsequent analysis by HILIC-FLD-MS.
Key Performance Metrics:
| Feature | Agilent AdvanceBio Gly-X with InstantPC | Waters GlycoWorks with RapiFluor-MS | Reference |
| Labeling Chemistry | InstantPC | RapiFluor-MS (RFMS) | [1] |
| MS Signal Enhancement (Neutral Glycans) | High | Very High | [2][3] |
| MS Signal Enhancement (Sialylated Glycans) | Good | Moderate (potential for in-source fragmentation) | [2] |
| Fluorescence Signal | High | High | |
| Reproducibility (Relative Area %) | High (low %RSD) | High (low %RSD) | |
| Sample Preparation Time | ~ 1 hour for 24-96 samples | ~ 1 hour for 24-96 samples |
A comprehensive study also evaluated various derivatization strategies, providing insights into the performance of different labels. The results indicated that for neutral glycans, RFMS provided the highest MS signal enhancement. However, for sialylated glycans, which are prone to instability, permethylation was found to significantly enhance MS intensity and structural stability.
Glycoprotein Reference Standards: NISTmAb vs. USP mAbs
For overall workflow validation and system suitability, intact glycoprotein standards are indispensable. A study compared the glycan profiles of the USP monoclonal antibody reference standards (USP mAb 001, 002, and 003) with the well-established NIST Reference Material 8671 (NISTmAb).
Glycan Profile Comparison:
| Reference Standard | Predominant Glycan Species | Key Features | Reference |
| NISTmAb (RM 8671) | F(6)A2G(4)2, F(6)A2G(4)1, F(6)A2 | Extensively characterized IgG1κ mAb. | |
| USP mAb 001 RS | F(6)A2 (44.46%) | Provides a distinct glycan profile to complement NISTmAb. | |
| USP mAb 002 RS | F(6)A2 (67.81%) | IgG1 subclass with a different glycan distribution. | |
| USP mAb 003 RS | F(6)A2 (49.56%) | Offers further variability in glycan structures for method assessment. |
The study concluded that the USP mAb reference standards provide a valuable tool for verifying glycan structure and assessing system suitability, with glycan profiles that complement the NISTmAb standard.
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving reliable results in glycoanalysis. Below are representative workflows for N-glycan analysis using commercially available kits.
General N-Glycan Release and Labeling Workflow
This workflow is a generalized representation of the steps involved in preparing N-glycans for MS analysis using commercial kits.
Caption: A typical workflow for N-glycan sample preparation and analysis.
Detailed Protocol for N-Glycan Release from a Monoclonal Antibody:
-
Denaturation:
-
To a sample containing the monoclonal antibody, add a denaturing solution (e.g., 8 M Guanidine HCl).
-
Incubate at an elevated temperature (e.g., 56 °C) for a specified time to unfold the protein.
-
-
Reduction and Alkylation (Optional but Recommended):
-
Add a reducing agent (e.g., DTT) to break disulfide bonds.
-
Follow with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
-
Enzymatic Deglycosylation:
-
Buffer exchange the denatured/reduced/alkylated mAb into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add PNGase F enzyme to cleave the N-linked glycans from the protein backbone.
-
Incubate overnight at 37 °C.
-
-
Glycan Isolation:
-
Separate the released glycans from the protein digest, often using a cleanup plate or spin column.
-
Protocol for Labeling with a Fluorescent Tag (e.g., Procainamide):
-
Labeling Reaction:
-
To the dried, released glycans, add the labeling reagent solution (e.g., procainamide in a suitable solvent).
-
Add a reducing agent (e.g., sodium cyanoborohydride).
-
Incubate at 65 °C for 1-2 hours in the dark.
-
-
Purification of Labeled Glycans:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) solid-phase extraction (SPE) plate or spin column to remove excess labeling reagents.
-
Elute the purified, labeled glycans.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, labeled glycans in an appropriate solvent.
-
Inject the sample onto a HILIC column for separation.
-
Analyze the eluting glycans by mass spectrometry, often coupled with a fluorescence detector.
-
Logical Relationships in Quantitative Glycomics
The choice between relative and absolute quantification is a key consideration in glycomic studies. The following diagram illustrates the different approaches.
Caption: Approaches to quantitative analysis of glycans by mass spectrometry.
Absolute quantification, while more complex, provides the exact concentration of individual glycans and is crucial for biomarker studies and detailed characterization of biotherapeutics. This is typically achieved by spiking the sample with a known amount of a stable isotope-labeled glycan standard that is chemically identical to the analyte of interest. Relative quantification, which expresses the abundance of a glycan as a percentage of the total glycan pool, is often sufficient for monitoring batch-to-batch consistency of a biopharmaceutical product.
Conclusion
The selection of mass spectrometry standards for the analysis of glycosylated compounds is a critical decision that directly influences the quality and reliability of the resulting data. For routine analysis and monitoring of biotherapeutics, labeled glycan standards from vendors like Agilent and Waters offer rapid and reproducible workflows. For establishing method suitability and ensuring the accuracy of the entire analytical process, well-characterized glycoprotein reference standards from organizations such as NIST and USP are indispensable. For researchers aiming for absolute quantification, the use of stable isotope-labeled internal standards is the gold standard. By carefully considering the analytical requirements and the performance characteristics of the available standards, researchers can enhance the accuracy, reproducibility, and overall quality of their glycoanalysis data.
References
Comparative study of different linker chemistries for Tri-GalNAc conjugation
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes has been significantly advanced by conjugation to trivalent N-acetylgalactosamine (Tri-GalNAc). This ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of liver cells, facilitating receptor-mediated endocytosis of the therapeutic payload. The chemical nature of the linker connecting the Tri-GalNAc moiety to the oligonucleotide is a critical determinant of the conjugate's stability, delivery efficiency, and overall therapeutic activity. This guide provides a comparative analysis of different linker chemistries, supported by experimental data, to aid in the rational design of next-generation hepatocyte-targeted oligonucleotide therapeutics.
Core Concepts in Tri-GalNAc Linker Design
The ideal linker for Tri-GalNAc conjugation should possess several key attributes:
-
Efficient and robust conjugation chemistry: The linker must be amenable to high-yield conjugation to the oligonucleotide without compromising the integrity of either molecule.
-
Optimal valency and spatial arrangement: The linker should present the three GalNAc residues in a spatial orientation that maximizes simultaneous binding to the trimeric ASGPR.
-
Appropriate length and flexibility: The linker needs to be long and flexible enough to avoid steric hindrance and allow for optimal interaction between the GalNAc cluster and the receptor.
-
Metabolic stability: The linker should be stable in plasma and within the endosomal-lysosomal pathway to ensure the conjugate reaches the target receptor intact. However, in some cases, cleavable linkers might be desirable to release the oligonucleotide within the cell.
-
Minimal immunogenicity and off-target effects: The linker itself should be non-toxic and not elicit an immune response.
Comparative Analysis of Linker Chemistries
A variety of linker chemistries have been explored for Tri-GalNAc conjugation, each with its own set of advantages and disadvantages. The following sections and tables summarize the performance of key linker types based on available experimental data.
Phosphodiester and Phosphorothioate (B77711) Linkers
These linkers are commonly employed due to their compatibility with standard solid-phase oligonucleotide synthesis. A monomeric GalNAc phosphoramidite (B1245037) can be used to sequentially add the GalNAc residues to the oligonucleotide, allowing for precise control over the number and spacing of the sugar moieties.[1]
Amide-Based Linkers
Pre-synthesized Tri-GalNAc clusters containing a reactive functional group, such as a carboxylic acid or an amine, can be conjugated to the oligonucleotide post-synthetically via amide bond formation. This approach allows for the use of a wider variety of cluster scaffolds.
Serinol-Based Linkers
Linkers based on a serinol backbone have been shown to influence the stability of the siRNA conjugate within the endosomal-lysosomal pathway, potentially leading to more robust and prolonged in vivo effects.[2]
Click Chemistry-Based Linkers
Click chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, offers a highly efficient and specific method for conjugating the Tri-GalNAc cluster to the oligonucleotide. This approach is particularly useful for conjugating complex molecules under mild conditions.
Quantitative Performance Data
The following tables summarize the in vivo performance of Tri-GalNAc conjugated oligonucleotides with different linker chemistries. The data is primarily derived from studies in mice, with the endpoint being the reduction of a target mRNA in the liver.
Table 1: In Vivo Potency of Tri-GalNAc Conjugated ASOs with Different Linker Chemistries
| Linker Type/Scaffold | Target Gene | ASO Chemistry | Mouse Model | ED₅₀ (mg/kg) | Reference |
| Tris-based (THA-GN3) | SRB-1 | cEt Gapmer | C57BL/6 | ~1.0 | [3] |
| Hydroxyprolinol | SRB-1 | cEt Gapmer | C57BL/6 | ~1.5 | [3] |
| Lys-Lys | SRB-1 | cEt Gapmer | C57BL/6 | ~2.0 | [3] |
| Triacid | SRB-1 | cEt Gapmer | C57BL/6 | ~2.5 | |
| Trebler | SRB-1 | cEt Gapmer | C57BL/6 | ~3.0 |
Table 2: In Vivo Potency of Tri-GalNAc Conjugated siRNAs
| Linker/Conjugation Strategy | Target Gene | siRNA Chemistry | Mouse Model | Effective Dose (mg/kg) for >80% Knockdown | Reference |
| Standard Triantennary Cluster | TTR | STC | C57BL/6 | 2.5 | |
| Advanced ESC Chemistry | TTR | ESC | C57BL/6 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and reproduction of experimental results. Below are representative protocols for key experiments in the evaluation of Tri-GalNAc conjugates.
Protocol 1: Synthesis of Tri-GalNAc Conjugated Oligonucleotides (Post-Synthetic Conjugation)
-
Oligonucleotide Synthesis: Synthesize the amine-modified oligonucleotide on a solid support using standard phosphoramidite chemistry.
-
Deprotection and Purification: Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures. Purify the amine-modified oligonucleotide by HPLC.
-
Activation of Tri-GalNAc Cluster: Activate the carboxylic acid group of the pre-synthesized Tri-GalNAc cluster using a coupling agent such as HBTU or HATU.
-
Conjugation Reaction: React the activated Tri-GalNAc cluster with the purified amine-modified oligonucleotide in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5) at room temperature.
-
Purification of the Conjugate: Purify the Tri-GalNAc conjugated oligonucleotide by HPLC to remove unconjugated starting materials and reagents.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Protocol 2: In Vivo Evaluation of Tri-GalNAc Conjugated Oligonucleotides in Mice
-
Animal Model: Use C57BL/6 mice (n=4-5 per group) for the study.
-
Conjugate Formulation: Dissolve the Tri-GalNAc conjugated oligonucleotide in sterile phosphate-buffered saline (PBS).
-
Administration: Administer the conjugate to the mice via subcutaneous (s.c.) injection at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg). Include a PBS control group.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 72 hours or 7 days), euthanize the mice and harvest the livers.
-
RNA Extraction and Analysis: Homogenize the liver tissue and extract total RNA.
-
Gene Expression Analysis: Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the target mRNA levels to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to the PBS-treated control group. Determine the ED₅₀ value, which is the dose required to achieve 50% reduction of the target mRNA.
Protocol 3: ASGPR Binding Assay (Competitive Binding)
-
Cell Culture: Culture HepG2 cells, which endogenously express ASGPR, in appropriate media.
-
Ligand Labeling: Label a known high-affinity ASGPR ligand (e.g., asialofetuin or a fluorescently labeled Tri-GalNAc conjugate) with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).
-
Competition Assay: Incubate the HepG2 cells with a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled test Tri-GalNAc conjugate.
-
Detection: After incubation, wash the cells to remove unbound ligands. Quantify the amount of bound labeled ligand using an appropriate detection method (e.g., streptavidin-HRP for biotinylated ligands or fluorescence measurement for fluorescently labeled ligands).
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the unlabeled competitor concentration. Calculate the IC₅₀ value, which is the concentration of the test conjugate that inhibits 50% of the binding of the labeled ligand.
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental workflows involved in Tri-GalNAc conjugation research.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugated oligonucleotide.
Caption: Experimental workflow for post-synthetic Tri-GalNAc conjugation.
Conclusion
The choice of linker chemistry is a critical parameter in the design of effective Tri-GalNAc conjugated oligonucleotide therapeutics. While phosphodiester and phosphorothioate linkers offer synthetic convenience, more advanced chemistries involving pre-assembled clusters and specialized backbones can provide advantages in terms of stability and in vivo performance. The data presented in this guide highlights the importance of empirical testing to identify the optimal linker for a given therapeutic application. As our understanding of the structure-activity relationships of these conjugates continues to evolve, so too will the sophistication of linker design, paving the way for even more potent and durable hepatocyte-targeted therapies.
References
Alternatives to Tri-GalNAc(OAc)3 TFA for ASGPR-targeted delivery
The asialoglycoprotein receptor (ASGPR), exclusively expressed on the surface of hepatocytes, has become a pivotal target for the liver-specific delivery of therapeutics. The trivalent N-acetylgalactosamine (GalNAc) conjugate, often in the form of Tri-GalNAc(OAc)3 TFA, is the gold standard for this application, particularly for oligonucleotide delivery. However, the scientific community is actively exploring alternatives to enhance binding affinity, improve delivery efficiency, and diversify the range of deliverable cargo. This guide provides a comparative overview of promising alternatives to this compound, supported by experimental data and detailed methodologies.
Performance Comparison of ASGPR Ligands
The efficacy of an ASGPR-targeting ligand is primarily determined by its binding affinity to the receptor, which is significantly influenced by the number and spatial arrangement of GalNAc residues—a phenomenon known as the "cluster effect"[1]. While monovalent GalNAc ligands exhibit weak binding in the millimolar range, multivalent constructs can achieve nanomolar affinity, representing a million-fold increase[1]. The following tables summarize the quantitative performance of various alternatives compared to the traditional tri-antennary GalNAc structure.
| Ligand Type | Example | Binding Affinity (Kd) | Key Findings |
| Monovalent Glycomimetics | Trifluoromethylacetamide GalNAc derivatives | Significant enhancement over native GalNAc[2] | Modifications to the GalNAc structure can substantially increase binding affinity without multivalency. |
| Atorvastatin-GalNAc conjugates | 0.15 - 0.33 nM[3] | Demonstrates the potential for delivering small molecules with high affinity. | |
| Divalent Conjugates | Divalent GalNAc-ASO conjugates | Comparable potency to trivalent conjugates for some ASOs[4] | Suggests that for certain cargo and configurations, a divalent arrangement is sufficient for effective targeting. |
| Multivalent Conjugates (Alternative Scaffolds) | GalNAc-functionalized Dendrimers (e.g., G5-PAMAM) | Uptake follows Michaelis-Menten kinetics, characteristic of receptor-mediated endocytosis | Dendrimers offer a high density of surface groups for conjugating numerous GalNAc molecules, enhancing avidity. |
| Helical Peptide-GalNAc Conjugates (e.g., 5S peptide) | Greater uptake efficiency and hepatocyte selectivity than conventional Tri-GalNAc | The rigid helical structure allows for precise spatial positioning of GalNAc moieties, optimizing receptor interaction. | |
| Natural Polysaccharides | Arabinogalactan (AG) | 14-fold higher rate of in-vitro internalization in hepatocytes than asialofetuin (a natural ligand) | The high density of galactose residues on this natural polymer makes it a potent ASGPR ligand. |
| Pullulan | Lower uptake than arabinogalactan | Although it binds to ASGPR, its lower galactose density results in weaker interactions compared to arabinogalactan. | |
| Nanoparticle-Based Systems | Pullulan-Arabinogalactan coated Doxorubicin Nanoparticles | High liver uptake with a hepatocyte to non-parenchymal cell ratio of 85:15 | Combining different ligands on a nanoparticle surface can lead to synergistic targeting effects. |
| Antibody-Ligand Conjugates | Antibody-tri-antennary N-glycan conjugates | Can significantly decrease extracellular target proteins | This approach enables the targeted degradation of extracellular proteins via ASGPR-mediated lysosomal delivery. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to evaluate the performance of ASGPR ligands.
Synthesis of a Helical Peptide-GalNAc Conjugate
This protocol is based on the synthesis of peptide-based ligands for enhanced liver targeting.
-
Peptide Synthesis: The peptide backbone is synthesized using standard solid-phase peptide synthesis (SPPS) on a resin.
-
Introduction of GalNAc Moieties: Azide-functionalized amino acids are incorporated into the peptide sequence at desired positions.
-
Click Chemistry: An alkyne-modified GalNAc derivative is conjugated to the azide (B81097) groups on the peptide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Purification and Characterization: The final conjugate is cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.
In Vitro Binding Affinity Assessment using Surface Plasmon Resonance (SPR)
This protocol is a standard method for quantifying the binding kinetics of ligands to their receptors.
-
Immobilization of ASGPR: Recombinant ASGPR is immobilized on a sensor chip.
-
Ligand Injection: A series of concentrations of the ligand (e.g., GalNAc conjugate) are injected over the sensor surface.
-
Data Acquisition: The binding and dissociation of the ligand to the immobilized receptor are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).
Cellular Uptake and Competition Assay
This protocol is used to assess ASGPR-mediated uptake in vitro.
-
Cell Culture: ASGPR-expressing cells (e.g., HepG2) are cultured in appropriate media.
-
Labeling of Ligand: The ligand is conjugated with a fluorescent dye (e.g., FITC, Alexa Fluor).
-
Incubation: The cells are incubated with the fluorescently labeled ligand at various concentrations and for different time points.
-
For Competition Assay: Cells are pre-incubated with a large excess of an unlabeled competitor ligand (e.g., free GalNAc or asialofetuin) before adding the fluorescently labeled ligand.
-
Analysis: Cellular uptake is quantified by flow cytometry or visualized by fluorescence microscopy. A significant reduction in uptake in the presence of the competitor confirms ASGPR-mediated endocytosis.
In Vivo Biodistribution Study
This protocol evaluates the liver-targeting efficiency of the ligands in an animal model.
-
Radiolabeling or Fluorescent Labeling: The ligand-drug conjugate is labeled with a radioactive isotope (e.g., 99mTc) or a near-infrared fluorescent dye.
-
Animal Administration: The labeled conjugate is administered to animals (e.g., mice or rats) via intravenous injection.
-
Imaging: At various time points post-injection, the animals are imaged using SPECT/CT (for radiolabeled compounds) or an in vivo imaging system (for fluorescent compounds) to visualize the biodistribution.
-
Ex Vivo Analysis: After the final imaging time point, animals are euthanized, and major organs are harvested. The radioactivity or fluorescence in each organ is measured to quantify the percentage of the injected dose that has accumulated in the liver and other tissues.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental processes involved in ASGPR-targeted delivery.
ASGPR-Mediated Endocytosis Pathway
Caption: ASGPR-mediated endocytosis of a GalNAc-ligand conjugate.
Experimental Workflow for Ligand Comparison
Caption: Workflow for the evaluation of novel ASGPR-targeting ligands.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating EGFR Degradation: Tri-GalNAc LYTAC Conjugates vs. Alternative Modalities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tri-GalNAc LYTAC conjugates and other prominent technologies for inducing the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental processes.
The landscape of targeted cancer therapy is evolving from inhibition to induced degradation of key oncogenic proteins. For EGFR, a well-established driver of tumor growth, several technologies have emerged to promote its removal from the cell. This guide focuses on the validation of EGFR degradation, with a special emphasis on Lysosome-Targeting Chimeras (LYTACs) that utilize a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand for liver-specific targeting. We compare this technology with Proteolysis-Targeting Chimeras (PROTACs) and traditional EGFR inhibitors.
Mechanism of Action: A Tale of Two Pathways
Tri-GalNAc LYTACs and PROTACs represent two distinct and innovative strategies for targeted protein degradation.
Tri-GalNAc LYTACs are bifunctional molecules designed to degrade extracellular and membrane-bound proteins.[1][2] One arm of the LYTAC binds to the target protein (e.g., EGFR), while the other arm, a Tri-GalNAc cluster, engages the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[3][4] This engagement triggers the internalization of the LYTAC-EGFR complex via endocytosis, trafficking it to the lysosome for degradation.[1] This mechanism offers a potential advantage of tissue-specific degradation.
PROTACs , on the other hand, are heterobifunctional molecules that primarily target intracellular proteins for degradation via the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., the intracellular kinase domain of EGFR) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome.
Signaling Pathway and Degradation Mechanisms
Caption: EGFR signaling and targeted degradation pathways.
Quantitative Comparison of EGFR Degradation
The following tables summarize the performance of Tri-GalNAc LYTACs and PROTACs in mediating EGFR degradation based on published data. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and specific molecule designs.
Table 1: Tri-GalNAc LYTAC-Mediated EGFR Degradation
| Cell Line | Conjugate | Concentration | Time (h) | % EGFR Degradation | Measurement Method | Reference |
| HEP3B | Ctx-GalNAc | 10 nM | 48 | >70% (surface) | Flow Cytometry | |
| HEP3B, HEPG2, HUH7 | Ctx-GalNAc | 10 nM | 48 | >70% (total) | Western Blot | |
| HEP3B | Ctx-GalNAc | 1 nM | 48 | ~50% (surface) | Flow Cytometry | |
| HEP3B | Ctx-GalNAc | 10 nM | 24 | >50% (surface) | Flow Cytometry | |
| HepG2, Huh7 | Ctx-GN | 30 nM | 48 | ~40% (total) | Western Blot |
Ctx-GalNAc and Ctx-GN refer to Cetuximab conjugated with Tri-GalNAc.
Table 2: PROTAC-Mediated EGFR Degradation (Selected Examples)
| Cell Line | PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Reference |
| HCC827 (EGFR del19) | MS39 | 5.0 | >90 | CRBN | |
| H3255 (EGFR L858R) | MS39 | 3.3 | >90 | CRBN | |
| HCC827 (EGFR del19) | Gefitinib-based PROTAC | 11.7 | N/A | VHL | |
| H3255 (EGFR L858R) | Gefitinib-based PROTAC | 22.3 | N/A | VHL | |
| HCC827 (EGFR del19) | Compound 13 | 3.57 | 91 | VHL |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation. CRBN: Cereblon; VHL: Von Hippel-Lindau.
Experimental Protocols for Validating EGFR Degradation
Accurate validation of EGFR degradation is crucial. Below are detailed protocols for key experiments.
Experimental Workflow
References
Assessing the In Vivo Potency of Different GalNAc Conjugate Configurations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNAs (siRNAs) has revolutionized the field of RNAi therapeutics, enabling targeted delivery to hepatocytes and potent gene silencing in the liver. This guide provides an objective comparison of the in vivo performance of various GalNAc-siRNA conjugate configurations, supported by experimental data, to aid researchers in the design and development of next-generation RNAi drugs.
Introduction to GalNAc-siRNA Conjugates
GalNAc-siRNA conjugates leverage the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] This interaction facilitates rapid internalization of the siRNA into the liver cells via endocytosis.[1] Once inside the cell, the siRNA is released from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of target messenger RNA (mRNA), leading to gene silencing.[1] The efficiency of this entire process is critically dependent on the molecular design of the GalNAc conjugate, including the valency and geometry of the GalNAc cluster, the linker chemistry, and the chemical modifications of the siRNA itself.
Comparison of GalNAc Conjugate Configurations
The in vivo potency of GalNAc-siRNA conjugates is influenced by several key design parameters. Here, we compare different configurations based on available preclinical data.
Valency and Spatial Arrangement of GalNAc Ligands
The number and spacing of GalNAc moieties significantly impact ASGPR binding and subsequent siRNA uptake. While tri-antennary (three GalNAc units) configurations have been the most widely used and are featured in approved drugs, recent studies have explored other valencies.
-
Tri-antennary vs. Tetra-antennary: The widely adopted tri-antennary GalNAc cluster has demonstrated robust in vivo activity.[3] Some delivery platforms, such as Dicerna's GalXC, utilize a tetra-antennary GalNAc configuration. However, direct comparisons in some studies have shown that preassembled trivalent GalNAc clusters resulted in higher tissue accumulation and gene silencing compared to di-, tri-, or tetravalent conjugates assembled using a phosphoramidite (B1245037) monomer approach.
-
Divalent and Spaced Conjugates: Interestingly, studies have shown that divalent GalNAc-siRNA conjugates can achieve comparable, and in some cases superior, in vivo potency to tri-antennary designs by optimizing the spacing between the GalNAc sugars. A novel design featuring two single GalNAc units positioned at opposite ends of the sense strand demonstrated a three-fold improvement in activity and a longer duration of action in mice compared to a conventional tri-antennary conjugate.
Linker and Scaffold Chemistry
The chemical nature of the linker connecting the GalNAc moieties and the scaffold to which they are attached also plays a crucial role in the stability and efficacy of the conjugate.
-
Phosphorothioate (B77711) (PS) Linkages: The inclusion of phosphorothioate linkages at the terminal ends of the siRNA strands enhances stability against nuclease degradation, leading to improved potency and duration of the RNAi effect in vivo. For instance, connecting a GalNAc ligand to the 3'-end of the sense strand with an additional PS-linkage has been shown to result in more powerful silencing activity.
-
Novel Scaffolds: Researchers have developed novel scaffolds to optimize the presentation of GalNAc ligands. For example, a diamine-scaffold-based GalNAc conjugate demonstrated comparable in vivo siRNA delivery effectiveness to a clinical drug candidate. Another approach using serinol-linked GalNAc units has shown that conjugates with two, three, or four serial GalNAc units can be as potent as a tri-antennary control in vivo.
-
Metabolically Stable Linkages: The natural β-O-glycosidic bond of the GalNAc ligand can be cleaved by glycosidases. To enhance metabolic stability, novel ligands with S- and C-glycosidic linkages have been developed. These modified conjugates were resistant to glycosidase activity and showed similar in vivo silencing activity as the parent conjugate, suggesting that the stability of this particular linkage may not be the primary driver of the duration of action.
siRNA Chemical Modifications
Beyond the GalNAc ligand itself, chemical modifications to the siRNA duplex are critical for in vivo stability, potency, and minimizing off-target effects.
-
Enhanced Stabilization Chemistry (ESC): The evolution from "Standard Template Chemistry" (STC) to "Enhanced Stabilization Chemistry" (ESC) has significantly improved the in vivo performance of GalNAc-siRNA conjugates. ESC designs incorporate a higher content of 2'-O-methyl (2'-OMe) modifications, which are more stable than 2'-fluoro (2'-F) modifications, and additional terminal phosphorothioates. Direct comparisons have shown a 5- to 10-fold increase in potency for ESC siRNAs over STC designs in vivo.
-
ESC+ for Reduced Off-Target Effects: To mitigate potential hepatotoxicity driven by off-target effects, "ESC+" designs have been developed. These incorporate seed-pairing destabilization through modifications like a single glycol nucleic acid (GNA) or 2'–5'-RNA modification. This approach has been shown to reduce off-target transcript binding while maintaining on-target activity, thereby improving the therapeutic window in preclinical models.
Quantitative Data Summary
The following table summarizes the in vivo potency of different GalNAc-siRNA conjugate configurations from various studies. ED50 values represent the dose required to achieve 50% target gene knockdown.
| Conjugate Configuration | Target Gene | Animal Model | ED50 (approx.) | Key Findings |
| Standard Template Chemistry (STC) | Various | Mouse | >1 mg/kg | First-generation chemistry with partial modifications. |
| Enhanced Stabilization Chemistry (ESC) | Various | Mouse | ≤1 mg/kg | 5- to 10-fold more potent than STC due to increased stability. |
| ESC+ (with GNA modification) | TTR | Rat | Not specified | Reduced hepatotoxicity and improved therapeutic window. |
| Divalent (Spaced) | TTR | Mouse | ~0.1 mg/kg | 3-fold increased activity and duration compared to tri-antennary. |
| Serial Serinol-Linked (2-4 units) | TTR | Mouse | ~1 mg/kg | As potent as tri-antennary control. |
| Diamine-Scaffold | ANGPTL3, TTR | Mouse | Not specified | Comparable or superior efficacy to standard tri-antennary conjugates. |
| Metabolically Stable Linkages (S-, C-glycosides) | TTR | Mouse | Not specified | Similar in vivo silencing activity to the parent O-glycoside conjugate. |
Experimental Protocols
The following provides a generalized methodology for in vivo assessment of GalNAc-siRNA conjugate potency, based on common practices reported in the literature.
In Vivo Efficacy Studies in Rodents
-
Animal Models: Studies are typically conducted in mice (e.g., C57BL/6) or rats.
-
Conjugate Administration: GalNAc-siRNA conjugates are typically administered via a single subcutaneous (s.c.) injection.
-
Dose Groups: Multiple dose groups are used to determine a dose-response relationship and calculate the ED50. A phosphate-buffered saline (PBS) group serves as the negative control.
-
Sample Collection: Serum samples are often collected at various time points (e.g., day 7, 14, 21, 28) to assess the level and duration of target protein knockdown. Liver tissue is harvested at the end of the study for mRNA and conjugate concentration analysis.
-
Quantification of Gene Silencing:
-
mRNA Levels: Target mRNA levels in the liver are quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Levels: Target protein levels in the serum are measured by enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of target gene knockdown relative to the PBS control group is calculated for each dose group. The ED50 is determined by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of GalNAc-siRNA Conjugates
Caption: Mechanism of action for GalNAc-siRNA conjugates in hepatocytes.
Experimental Workflow for In Vivo Potency Assessmentdot
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tri-GalNAc(OAc)3 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3 TFA. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] The primary hazards are associated with the trifluoroacetate (B77799) (TFA) salt, as trifluoroacetic acid is a strong and corrosive acid.[2][3] Therefore, stringent safety precautions are necessary.
Summary of Hazards and Required PPE
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves (nitrile gloves are recommended) and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety goggles with side shields. A face shield may be necessary for larger quantities. |
| Respiratory Tract Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize the risk of exposure and ensure the integrity of the compound.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit containing inert absorbent material (e.g., vermiculite (B1170534) or sand) readily available.
2. Handling the Lyophilized Powder:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Avoid Dust Inhalation: this compound is often supplied as a lyophilized powder. Open the container carefully within the chemical fume hood to avoid creating and inhaling dust.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing paper.
3. Solution Preparation:
-
Solvent Addition: To prepare a solution, slowly add the solvent to the solid this compound.
-
Dissolution: Gently vortex or sonicate to dissolve the powder.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate laboratory cleaner.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Dispose of contaminated materials such as gloves, weighing paper, and pipette tips in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
2. Incompatible Materials:
-
Trifluoroacetic acid waste should be segregated from incompatible materials such as strong bases, acids, and oxidizing agents.
3. Waste Collection:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
1. Spills:
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and alert others. Contact your institution's EHS department for assistance.
2. Exposure:
-
Skin Contact: If the compound comes into contact with the skin, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.
-
Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: If inhaled, move the person to fresh air and keep them at rest in a comfortable position for breathing.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
